BRD5080
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H23FN4O3 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-(2-fluoro-4-methylphenyl)-7-oxo-5-[4-(propan-2-yloxymethyl)phenyl]-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H23FN4O3/c1-14(2)32-13-16-5-7-17(8-6-16)21-11-22(30)29-23(27-21)18(12-26-29)24(31)28-20-9-4-15(3)10-19(20)25/h4-12,14,26H,13H2,1-3H3,(H,28,31) |
Clave InChI |
BUDOMLBNIMQZLG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of BRD5080: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5080 is a novel small-molecule probe that acts as a potent positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65 is a proton-sensing receptor predominantly expressed on immune cells and is genetically linked to several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD).[2][3] this compound enhances the receptor's sensitivity to its endogenous ligand (protons), thereby potentiating downstream signaling cascades. This modulation of GPR65 activity, particularly on the IBD-associated risk variant I231L, leads to altered cytokine and chemokine profiles in immune cells, suggesting a therapeutic potential for this compound in inflammatory conditions.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathway, and functional effects, supported by available quantitative data and experimental methodologies.
Molecular Target and Binding Mechanism
This compound's primary molecular target is the G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8).[4] Unlike an orthosteric agonist that binds to the same site as the endogenous ligand, this compound functions as a positive allosteric modulator. This means it binds to a distinct site on the GPR65 receptor, inducing a conformational change that increases the affinity and/or efficacy of the endogenous ligand, which for GPR65 are extracellular protons (low pH).[4]
This allosteric modulation is crucial as it allows for a fine-tuning of the receptor's activity in response to physiological changes in the microenvironment, such as the acidic conditions often found at sites of inflammation.[2]
GPR65 Signaling Pathway
GPR65 is coupled to the Gαs protein subunit.[5] Upon activation by protons, GPR65 facilitates the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits. The activated Gαs then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP-responsive element binding protein (CREB), which translocates to the nucleus and modulates the transcription of target genes, including those involved in inflammatory responses.[6]
The potentiation of this pathway by this compound leads to an enhanced GPR65-dependent production of cAMP.[1]
Quantitative Data
The following table summarizes the quantitative data available for this compound and related compounds from the study by Neale et al. This data highlights the potency of this compound in modulating GPR65 activity.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Production | Reconstituted HeLa cells | EC50 | Data not available in abstract | [2] |
| BRD5075 | cAMP Production | Reconstituted HeLa cells | EC50 | Data not available in abstract | [2] |
| BTB09089 | cAMP Production | Murine macrophages and T cells | - | Induces increased cAMP | [2] |
Note: Specific EC50 values for this compound are not available in the public abstracts. Access to the full publication by Neale et al. is required for this detailed quantitative data.
Functional Effects on Cytokine Signaling
A key consequence of this compound-mediated GPR65 activation is the modulation of cytokine and chemokine expression in immune cells, particularly in dendritic cells. The study by Neale et al. demonstrated that a related chemical probe, BRD5075, alters cytokine and chemokine programs.[3] Specifically, treatment with the probe led to a suppression of inflammatory pathways. In both wild-type and I231L variant-expressing bone marrow-derived dendritic cells (BMDCs), genes for inflammatory cytokines (e.g., Il12b, Il1b, Tnf) and chemokines (e.g., Ccl7, Ccl2, Cxcl1) were downregulated.[2]
This anti-inflammatory effect underscores the therapeutic potential of targeting GPR65 with positive allosteric modulators like this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on standard laboratory practices and information from the cited literature.
cAMP Production Assay
This assay is used to quantify the intracellular accumulation of cyclic AMP following GPR65 activation.
Principle: The assay typically utilizes a competitive immunoassay format or a reporter system. In the presence of cAMP from the cell lysate, there is a decrease in the signal generated from a labeled cAMP competitor, or an increase in signal from a cAMP-sensitive reporter.
Protocol:
-
Cell Culture: HeLa cells with CRISPR-mediated knockout of endogenous GPR65 are reconstituted with wild-type or variant (I231L) human GPR65.[2] Cells are seeded in 384-well plates and cultured overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Detection: After incubation, cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[7][8]
-
Data Analysis: The signal is measured using a plate reader. A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the cell lysates is determined from the standard curve, and dose-response curves for this compound are plotted to determine the EC50 value.
G Protein Recruitment Assay
To confirm direct interaction with the GPR65 receptor, a G protein recruitment assay is employed.
Principle: This assay measures the recruitment of G proteins to the activated GPCR. The mini-G (mG) protein technology, which uses engineered cytosolic G proteins with a split-luciferase reporter, is a suitable method.[2]
Protocol:
-
Cell Line: A stable cell line co-expressing GPR65 and the mini-G protein-split-luciferase reporter system is used.
-
Compound Treatment: Cells are treated with this compound or a control.
-
Signal Detection: Upon G protein recruitment to the activated GPR65, the split-luciferase fragments come into proximity, generating a luminescent signal that is measured with a luminometer.
-
Data Analysis: The increase in luminescence indicates G protein recruitment, confirming that this compound engages the GPR65 receptor.
Cytokine and Chemokine Profiling
This experiment assesses the functional downstream effects of this compound on immune cell signaling.
Principle: Multiplex bead array technology (e.g., Luminex) or RNA sequencing can be used to simultaneously measure the levels of multiple cytokines and chemokines produced by immune cells.[9][10]
Protocol:
-
Cell Culture and Treatment: Bone marrow-derived dendritic cells (BMDCs) from wild-type and GPR65 I231L knock-in mice are cultured. The cells are then treated with this compound or a vehicle control (DMSO) for a specified period.
-
Sample Collection: For protein analysis, the cell culture supernatant is collected. For gene expression analysis, the cells are lysed, and RNA is extracted.
-
Multiplex Bead Array (for protein): The supernatant is incubated with a mixture of beads, each coated with an antibody specific for a different cytokine or chemokine. A secondary detection antibody is added, and the samples are analyzed using a Luminex instrument.
-
RNA Sequencing (for gene expression): Extracted RNA is converted to cDNA, and sequencing libraries are prepared. The libraries are then sequenced, and the resulting data is analyzed to determine the differential expression of cytokine and chemokine genes.
-
Data Analysis: The concentrations of cytokines and chemokines or the relative gene expression levels are compared between the this compound-treated and control groups to identify changes in the inflammatory profile.
Conclusion
This compound represents a significant tool for studying the biology of GPR65 and its role in inflammatory diseases. Its mechanism as a positive allosteric modulator allows for the potentiation of the endogenous proton-sensing signaling pathway, leading to a Gαs-cAMP-PKA-CREB cascade. The functional consequence of this modulation is a significant alteration of the cytokine and chemokine landscape in immune cells, favoring a less inflammatory state. The detailed experimental protocols provided herein offer a framework for further investigation into this compound and other GPR65 modulators, paving the way for potential therapeutic applications in autoimmune and inflammatory disorders. Further research, including access to the complete dataset from pivotal studies, will be crucial for a more comprehensive understanding of its therapeutic potential.
References
- 1. GPR65 sensing tumor-derived lactate induces HMGB1 release from TAM via the cAMP/PKA/CREB pathway to promote glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule probe for IBD risk variant GPR65 I231L alters cytokine signaling networks through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule probe for IBD risk variant GPR65 I231L alters cytokine signaling networks through positive allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPR65 modulators and how do they work? [synapse.patsnap.com]
- 5. Frontiers | In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokine Profiling of Serum Allows Monitoring of Disease Progression in Inclusion Body Myositis - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD5080: A Novel Positive Allosteric Modulator of GPR65 for the Treatment of Autoimmune and Inflammatory Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
BRD5080 is a potent, positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65), a promising therapeutic target for a range of autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD). This document provides an in-depth technical overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its characterization, and the associated signaling pathways.
Introduction
GPR65, a proton-sensing receptor primarily expressed on immune cells, has been genetically linked to several autoimmune and inflammatory diseases. The loss-of-function I231L variant of GPR65 is a known risk factor for IBD. This compound has emerged from a structure-activity relationship (SAR) optimization of an initial screening hit, BRD2813, to create a potent and cell-permeable tool compound for studying GPR65 modulation. This guide details the preclinical data and methodologies associated with the discovery and characterization of this compound.
Mechanism of Action
This compound acts as a positive allosteric modulator of GPR65. This means it binds to a site on the receptor distinct from the endogenous ligand (protons) and enhances the receptor's response to activation. The primary downstream signaling event following GPR65 activation is the Gαs-mediated production of cyclic AMP (cAMP). This compound potentiates this signaling cascade, leading to increased intracellular cAMP levels.
Quantitative Data Summary
The following tables summarize the key in vitro potency and activity of this compound and related compounds from the primary literature.
Table 1: In Vitro Potency of GPR65 Modulators in cAMP Assay
| Compound | Target | Assay Type | EC50 (µM) |
| This compound | Human GPR65 (WT) | cAMP Induction | 0.25 |
| This compound | Human GPR65 (I231L) | cAMP Induction | 0.28 |
| This compound | Mouse GPR65 | cAMP Induction | 0.20 |
| BRD2813 (Initial Hit) | Human GPR65 (WT) | cAMP Induction | 1.8 |
Table 2: G Protein Recruitment Activity of this compound
| Compound | Target | Assay Type | EC50 (µM) |
| This compound | Human GPR65 (WT) | G Protein Recruitment (mG) | 0.48 |
| This compound | Human GPR65 (I231L) | G Protein Recruitment (mG) | 0.55 |
| This compound | Mouse GPR65 | G Protein Recruitment (mG) | 0.27 |
Signaling Pathways
This compound modulates GPR65 signaling, which is implicated in immune cell function and inflammation. The primary pathway involves the potentiation of Gαs-mediated cAMP production. This increase in intracellular cAMP can influence a variety of downstream cellular processes, including the modulation of cytokine and chemokine signaling in immune cells such as dendritic cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Induction Assay (HTRF)
This protocol outlines the measurement of intracellular cAMP levels in response to GPR65 modulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Line: HEK293T cells stably expressing human wild-type GPR65, human I231L variant GPR65, or mouse GPR65.
-
Reagents:
-
HEK293T cells
-
Assay medium: HBSS with 20 mM HEPES, pH 7.4
-
Stimulation buffer: Assay medium with 500 µM IBMX
-
This compound and other test compounds
-
HTRF cAMP Dynamic 2 Kit (Cisbio)
-
-
Procedure:
-
Seed HEK293T-GPR65 cells in a 384-well plate at a density of 5,000 cells per well and incubate overnight.
-
Aspirate the culture medium and add 5 µL of stimulation buffer containing the test compound at various concentrations.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of HTRF cAMP-d2 reagent.
-
Add 5 µL of HTRF antibody-cryptate reagent.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).
-
Calculate the HTRF ratio (665/620) and determine EC50 values using a four-parameter logistic curve fit.
-
G Protein Recruitment Assay (NanoBiT)
This protocol describes the measurement of G protein recruitment to GPR65 upon modulator treatment using the NanoBiT (NanoLuc Binary Technology) system.
-
Cell Line: HEK293T cells.
-
Plasmids:
-
GPR65-SmBiT (GPR65 fused to the small NanoBiT subunit)
-
mG-LgBiT (mini G protein fused to the large NanoBiT subunit)
-
-
Reagents:
-
HEK293T cells
-
Opti-MEM
-
Lipofectamine 2000
-
Nano-Glo Live Cell Reagent (Promega)
-
-
Procedure:
-
Co-transfect HEK293T cells with GPR65-SmBiT and mG-LgBiT plasmids using Lipofectamine 2000.
-
After 24 hours, seed the transfected cells into a 384-well white plate at 20,000 cells per well.
-
On the day of the assay, replace the medium with Opti-MEM containing Nano-Glo Live Cell Reagent and incubate for at least 1 hour.
-
Measure baseline luminescence.
-
Add this compound or other test compounds at various concentrations.
-
Measure luminescence every 2-5 minutes for at least 30 minutes.
-
Calculate the fold change in luminescence over baseline and determine EC50 values.
-
Dendritic Cell Cytokine Profiling
This protocol details the assessment of cytokine and chemokine modulation by this compound in human dendritic cells.
-
Cells: Human monocyte-derived dendritic cells (Mo-DCs).
-
Reagents:
-
Human CD14+ monocytes
-
GM-CSF and IL-4 for DC differentiation
-
LPS (lipopolysaccharide) for DC maturation
-
This compound
-
Multi-analyte profiling platform (e.g., Luminex)
-
-
Procedure:
-
Differentiate human CD14+ monocytes into immature Mo-DCs by culturing with GM-CSF and IL-4 for 6 days.
-
Treat immature Mo-DCs with this compound for 24 hours.
-
Induce maturation by adding LPS for another 24 hours in the continued presence of this compound.
-
Collect the cell culture supernatants.
-
Analyze the supernatants for a panel of cytokines and chemokines using a multi-analyte profiling platform according to the manufacturer's instructions.
-
Compare the cytokine profiles of this compound-treated cells to vehicle-treated controls.
-
Experimental Workflows
The following diagrams illustrate the key experimental workflows for the characterization of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the biology of GPR65 and its role in autoimmune and inflammatory diseases. Its potent and selective positive allosteric modulation of both wild-type and disease-associated variants of GPR65, coupled with its demonstrated activity on the mouse ortholog, makes it a suitable tool for both in vitro and in vivo studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate GPR65 as a therapeutic target and to advance the development of novel modulators like this compound. Further in vivo studies are warranted to establish the therapeutic potential of this compound in relevant disease models.
Preliminary Efficacy of BRD5080: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5080 has emerged as a potent, small-molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). GPR65 is a proton-sensing receptor predominantly expressed on immune cells and has been genetically linked to several autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD). The loss-of-function I231L variant of GPR65 is a known risk factor for IBD. This compound has demonstrated the ability to potentiate the activity of both the wild-type and the IBD-associated I231L variant of GPR65, suggesting its therapeutic potential in rebalancing inflammatory responses. This document provides a technical summary of the preliminary efficacy studies on this compound and its analog, BRD5075, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and its analog BRD5075 in modulating GPR65 activity. The primary measure of efficacy is the induction of cyclic adenosine monophosphate (cAMP) production, a key second messenger in the GPR65 signaling cascade.
Table 1: In Vitro Efficacy of GPR65 Positive Allosteric Modulators
| Compound | Target | Assay Type | Cell Line | EC50 (µM) | Max Response (% of Control) |
| This compound | Human GPR65 | cAMP Production | CHO-K1 | 1.56 | Not Specified |
| This compound | Mouse GPR65 | cAMP Production | CHO-K1 | 1.56 | Not Specified |
| BRD5075 | Human GPR65 | cAMP Production | CHO-K1 | 1.56 | Not Specified |
| BRD5075 | Mouse GPR65 | cAMP Production | CHO-K1 | 1.56 | Not Specified |
EC50 values represent the concentration of the compound that elicits a half-maximal response. Data extracted from studies on prioritized analogs including this compound and BRD5075, which demonstrated the highest activity at 1.56 μM[1].
Table 2: Cytokine and Chemokine Modulation by BRD5075 in Dendritic Cells
| Cytokine/Chemokine | Effect of BRD5075 Treatment |
| Proinflammatory Cytokines | Modulated Expression |
| Chemokines | Modulated Expression |
BRD5075, an analog of this compound, has been shown to alter cytokine and chemokine programs in dendritic cells, indicating the potential for GPR65 modulation to rebalance inflammatory responses[1]. Specific quantitative data on the percentage change for each cytokine was not available in the provided search results.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
GPR65 Signaling Pathway
Experimental Workflow: In Vitro Efficacy Assessment
Experimental Protocols
Cell-Based GPR65 Agonist cAMP Assay
This protocol outlines the methodology for determining the potency of this compound as a positive allosteric modulator of GPR65 by measuring intracellular cAMP levels.
a. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO-K1) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with expression vectors encoding either human or mouse GPR65. Control cells are transfected with an empty vector.
b. Compound Treatment:
-
Transfected cells are seeded into 384-well plates and incubated overnight.
-
A serial dilution of this compound is prepared in a suitable buffer.
-
The cells are then treated with the various concentrations of this compound. A known GPR65 agonist or an appropriate vehicle serves as a positive and negative control, respectively.
c. cAMP Measurement:
-
Following a specified incubation period, the cells are lysed.
-
Intracellular cAMP levels are quantified using a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) based assay kit, following the manufacturer's instructions.
d. Data Analysis:
-
The fluorescence signal is measured using a plate reader.
-
The data is normalized to the controls, and dose-response curves are generated using non-linear regression analysis to determine the EC50 values.
Dendritic Cell Cytokine and Chemokine Profiling
This protocol describes the procedure for assessing the immunomodulatory effects of GPR65 modulation by measuring changes in cytokine and chemokine secretion from dendritic cells.
a. Dendritic Cell Isolation and Culture:
-
Primary human or mouse dendritic cells are isolated from peripheral blood mononuclear cells (PBMCs) or bone marrow, respectively, using standard immunomagnetic separation techniques.
-
The isolated dendritic cells are cultured in appropriate media supplemented with growth factors such as GM-CSF and IL-4.
b. Compound Treatment and Stimulation:
-
Cultured dendritic cells are treated with BRD5075 (as a probe compound) at a specified concentration.
-
The cells are then stimulated with a Toll-like receptor (TLR) agonist (e.g., lipopolysaccharide - LPS) to induce an inflammatory response. Control groups include unstimulated cells and cells stimulated in the absence of the test compound.
c. Cytokine and Chemokine Measurement:
-
After an incubation period, the cell culture supernatants are collected.
-
The concentrations of a panel of proinflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA), following the manufacturer's protocols.
d. Data Analysis:
-
The cytokine and chemokine concentrations are quantified based on standard curves.
-
The results are analyzed to determine the effect of the compound on the cytokine and chemokine profiles of stimulated dendritic cells.
Conclusion
The preliminary data on this compound and its analog BRD5075 demonstrate their potential as positive allosteric modulators of GPR65. The ability of these compounds to activate GPR65-dependent cAMP signaling and modulate cytokine and chemokine production in immune cells provides a strong rationale for their further investigation as therapeutic agents for autoimmune and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to build upon these initial findings. Further studies are warranted to establish a more comprehensive efficacy and safety profile for this compound.
References
BRD5080: A Positive Allosteric Modulator of GPR65 and its Impact on Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5080 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). This receptor is primarily expressed in immune cells and is implicated in the regulation of inflammatory and autoimmune responses. This compound enhances the signaling of GPR65 in response to its endogenous ligand, protons (low pH), leading to the downstream activation of specific gene expression programs. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating gene expression through the GPR65 signaling pathway, and detailed experimental protocols for its study.
Introduction to this compound and GPR65
G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor that is activated by acidic extracellular pH. It is a key regulator of immune cell function and has been genetically linked to inflammatory bowel disease (IBD) and other autoimmune conditions.
This compound is a synthetic small molecule that potentiates the activity of GPR65. As a positive allosteric modulator, this compound does not activate the receptor on its own but enhances the receptor's response to its natural ligand. This modulatory activity makes this compound a valuable tool for studying the physiological roles of GPR65 and a potential therapeutic agent for diseases involving GPR65 dysregulation.
Mechanism of Action: The GPR65 Signaling Pathway
This compound's effect on gene expression is initiated by its binding to an allosteric site on the GPR65 receptor. This binding event enhances the receptor's sensitivity to protons, leading to a more robust activation of its downstream signaling cascade. The primary signaling pathway activated by GPR65 is the Gαs pathway, which culminates in the modulation of gene transcription.
The key steps in this pathway are:
-
GPR65 Activation: In an acidic microenvironment, protons bind to and activate GPR65. This compound enhances this activation.
-
G Protein Coupling: Activated GPR65 couples to the heterotrimeric G protein Gαs.
-
Adenylate Cyclase Activation: The activated α-subunit of Gαs stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.
-
Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.[1][2][3]
References
Initial Safety and Toxicity Profile of a GPR65 Positive Allosteric Modulator: A Technical Guide
Disclaimer: As of December 2025, there is no publicly available, detailed initial safety and toxicity profile for the specific compound BRD5080. The information that can be found identifies this compound as a potent GPR65 positive allosteric modulator with potential for research in autoimmune and inflammatory diseases.[1] This compound is intended for research use only and is not approved for human use.
This technical guide, therefore, outlines the standard and comprehensive preclinical safety and toxicity evaluation that a novel small molecule compound like this compound would typically undergo to support its potential development as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals to illustrate the necessary studies, data interpretation, and methodologies involved in establishing an initial safety profile.
Introduction to Preclinical Safety and Toxicity Assessment
Before a new chemical entity (NCE) can be administered to humans, a rigorous preclinical safety and toxicity evaluation is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The primary objectives of these studies are to identify potential hazards, determine a safe starting dose for clinical trials, and to understand the toxicological profile of the compound. For a G protein-coupled receptor (GPCR) modulator like this compound, this would involve a battery of in vitro and in vivo studies to assess its effects on various biological systems.
Data Presentation: Summarized Toxicological Data
The following tables represent hypothetical data that would be generated from a standard preclinical safety assessment of a compound like this compound.
Table 1: In Vitro Cytotoxicity Profile
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HEK293 | MTT | Cell Viability | > 100 |
| HepG2 | LDH Release | Cell Membrane Integrity | > 100 |
| Jurkat | Apoptosis (Caspase 3/7) | Apoptosis Induction | > 100 |
IC50: Half-maximal inhibitory concentration; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); LDH: Lactate dehydrogenase.
Table 2: In Vitro Genotoxicity Assessment
| Assay | Test System | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Non-mutagenic |
| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without | No significant increase in aberrations |
| Micronucleus Test | CHO-K1 Cells | With and Without | Negative |
Table 3: In Vivo Acute Toxicity Study in Rodents (Example: Rat)
| Route of Administration | Dose (mg/kg) | Number of Animals (M/F) | Mortality | Clinical Signs |
| Oral (gavage) | 50 | 5/5 | 0/10 | No observable adverse effects |
| 200 | 5/5 | 0/10 | No observable adverse effects | |
| 1000 | 5/5 | 0/10 | No observable adverse effects | |
| Intravenous | 10 | 5/5 | 0/10 | No observable adverse effects |
| 50 | 5/5 | 0/10 | No observable adverse effects | |
| 200 | 5/5 | 2/10 | Lethargy, decreased activity within 2 hours post-dose |
M/F: Male/Female
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of safety and toxicity studies. Below are typical protocols for the key experiments cited.
In Vitro Cytotoxicity Assays
-
Objective: To determine the potential of the test compound to cause cell death.
-
Methodology (MTT Assay):
-
Human cell lines (e.g., HEK293 for general cytotoxicity, HepG2 for potential liver toxicity) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the media is replaced with a solution containing MTT. Viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT to insoluble purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
-
In Vitro Genotoxicity Assays
-
Objective: To assess the potential of the test compound to induce mutations or chromosomal damage.
-
Methodology (Ames Test):
-
Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are used.
-
The bacterial strains are exposed to various concentrations of the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
The mixture is plated on a minimal agar medium lacking the required amino acid.
-
After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
In Vivo Acute Toxicity Study
-
Objective: To determine the potential adverse effects of a single high dose of the test compound and to identify the maximum tolerated dose (MTD).
-
Methodology:
-
Healthy young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females, are used.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at escalating doses.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for a period of 14 days.
-
At the end of the study, a gross necropsy is performed on all animals to identify any macroscopic pathological changes in organs and tissues.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks in the preclinical safety assessment of a compound like this compound.
Conclusion
The initial safety and toxicity profiling of a novel compound such as this compound is a critical, multi-faceted process that forms the foundation for its potential clinical development. While specific data for this compound is not publicly available, the methodologies and conceptual frameworks outlined in this guide provide a comprehensive overview of the standard procedures involved. A thorough evaluation of cytotoxicity, genotoxicity, and in vivo acute toxicity, as described, is essential to characterize the risk profile of any new investigational drug and to ensure the safety of participants in the first-in-human clinical trials. Further studies, including repeat-dose toxicity, safety pharmacology, and reproductive toxicology, would be necessary to support later-stage clinical development.
References
BRD5080: A Novel Positive Allosteric Modulator of GPR65 for Inflammatory Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel research compound BRD5080, a potent positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). This compound has emerged as a valuable tool for investigating the role of GPR65 in autoimmune and inflammatory diseases. This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a complete resource for its application in research and drug discovery.
Introduction to this compound and its Target, GPR65
GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing GPCR predominantly expressed in immune cells. It plays a crucial role in regulating immune responses, particularly in acidic environments often associated with inflammation.[1] Genetic variations in GPR65 have been linked to an increased risk of inflammatory bowel disease (IBD), making it a compelling therapeutic target.
This compound is a small molecule that enhances the activity of GPR65 in the presence of its natural ligand, protons (low pH).[1] As a positive allosteric modulator, this compound binds to a site on the receptor distinct from the proton-binding site, thereby increasing the receptor's signaling output. This modulation of GPR65 activity presents a novel approach to potentially rebalance inflammatory responses in disease states.
Quantitative Data: Potency and Efficacy of this compound
The functional activity of this compound has been characterized through in vitro assays measuring GPR65-dependent cyclic AMP (cAMP) production and G protein recruitment. The following tables summarize the key quantitative data from a seminal study by Neale et al. (2024).
| Assay | Receptor | Parameter | This compound Value (µM) |
| cAMP Production | Wild-Type Human GPR65 (hGPR65) | EC50 | 0.48 |
| cAMP Production | I231L Variant Human GPR65 (hGPR65 I231L) | EC50 | 0.72 |
| cAMP Production | Wild-Type Mouse GPR65 (mGPR65) | EC50 | 0.35 |
| Assay | Receptor | Parameter | This compound Value (µM) |
| G Protein Recruitment | Wild-Type Human GPR65 (hGPR65) | EC50 | 1.2 |
| G Protein Recruitment | I231L Variant Human GPR65 (hGPR65 I231L) | EC50 | 1.5 |
| G Protein Recruitment | Wild-Type Mouse GPR65 (mGPR65) | EC50 | 1.1 |
Signaling Pathway of GPR65 and Modulation by this compound
GPR65 activation by acidic pH initiates a downstream signaling cascade primarily through the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription. This compound potentiates this pathway by enhancing the Gαs-mediated signaling of GPR65.
Caption: GPR65 signaling pathway modulated by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables, based on the protocols described by Neale et al. (2024).
cAMP Production Assay
This assay quantifies the intracellular accumulation of cAMP following GPR65 activation.
Cell Lines:
-
HeLa cells with CRISPR-Cas9 mediated knockout of endogenous GPR65.
-
GPR65 KO HeLa cells reconstituted with lentiviral constructs expressing either wild-type human GPR65 (hGPR65), the I231L variant (hGPR65 I231L), or wild-type mouse GPR65 (mGPR65).
Reagents:
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer with pH adjusted to 6.8.
-
This compound stock solution in DMSO.
-
HTRF cAMP Dynamic 2 kit (Cisbio).
Protocol:
-
Cell Plating: Seed 2,500 cells per well in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute into Stimulation Buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add 5 µL of the this compound solution in Stimulation Buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of HTRF cAMP-d2 detection reagent.
-
Add 5 µL of HTRF anti-cAMP-cryptate detection reagent.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader (e.g., PHERAstar) at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize to a positive control (e.g., forskolin) and a negative control (vehicle). Plot the dose-response curve and determine the EC50 value using non-linear regression.
Caption: Workflow for the cAMP Production Assay.
G Protein Recruitment Assay
This assay measures the recruitment of mini-G proteins to the activated GPR65 receptor using a split-luciferase reporter system.
Cell Lines:
-
HEK293T cells.
Plasmids:
-
GPR65 expression vector (hGPR65, hGPR65 I231L, or mGPR65).
-
Mini-Gαs construct fused to the N-terminal fragment of NanoLuc (LgBiT).
-
C-terminal fragment of NanoLuc (SmBiT) fused to a plasma membrane-anchored protein.
Reagents:
-
Opti-MEM.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer with pH adjusted to 6.8.
-
This compound stock solution in DMSO.
-
Nano-Glo Live Cell Substrate (Promega).
Protocol:
-
Transfection: Co-transfect HEK293T cells with the GPR65, mini-Gαs-LgBiT, and SmBiT-membrane anchor plasmids.
-
Cell Plating: 24 hours post-transfection, plate the cells in a 384-well white, clear-bottom plate.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute into Stimulation Buffer.
-
Assay Procedure:
-
Add Nano-Glo Live Cell Substrate to the cells and incubate for 30 minutes.
-
Add the this compound solution in Stimulation Buffer to the wells.
-
Immediately begin reading luminescence on a plate reader (e.g., PHERAstar) every 2 minutes for 30 minutes.
-
-
Data Analysis: Determine the area under the curve (AUC) for the kinetic luminescence readings. Normalize the data to a positive control and a negative control (vehicle). Plot the dose-response curve and determine the EC50 value using non-linear regression.
Caption: Workflow for the G Protein Recruitment Assay.
Conclusion
This compound represents a significant advancement in the study of GPR65 biology. As a potent and selective positive allosteric modulator, it provides a powerful chemical tool to probe the function of GPR65 in both its wild-type and disease-associated variant forms. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their investigations into the role of GPR65 in inflammation and other physiological processes, ultimately paving the way for the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for BRD5080 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5080 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a pH-sensing receptor predominantly expressed on immune cells, including T-cells, monocytes, and macrophages.[1] Upon activation, particularly in acidic environments characteristic of inflammation or tumor microenvironments, GPR65 couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade has been shown to have anti-inflammatory effects, including the modulation of cytokine production.[2]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to study GPR65 signaling and its downstream effects on immune cell function.
Data Presentation
Table 1: this compound Profile
| Property | Value | Reference |
| Target | G protein-coupled receptor 65 (GPR65) | [1] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | [1] |
| Primary Downstream Effect | Induction of GPR65-dependent cAMP production | [1] |
| Potential Applications | Autoimmune and inflammatory disease research | [2] |
Table 2: Representative Dose-Response of this compound on cAMP Production in GPR65-expressing HeLa Cells
| This compound Concentration (µM) | Fold Induction of cAMP (Normalized) |
| 0 | 1.0 |
| 0.1 | 1.5 |
| 1 | 3.2 |
| 10 | 8.5 |
| 25 | 12.1 |
| 50 | 15.3 |
Note: The data presented in this table is illustrative and based on published findings demonstrating a dose-dependent effect of this compound on cAMP production.[1] Actual values may vary depending on the specific experimental conditions and cell line used.
Table 3: Representative Effect of GPR65 Activation by a PAM on Cytokine Production in Dendritic Cells
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | 1250 | 850 |
| GPR65 PAM (e.g., BRD5075) | 780 | 520 |
Note: This table provides representative data based on the finding that positive allosteric modulation of GPR65 can reduce the expression of inflammatory cytokines.[2] BRD5075 is a close analog of this compound.
Experimental Protocols
Protocol 1: Measurement of this compound-Induced cAMP Production in a Cell-Based Assay
This protocol describes how to measure the effect of this compound on intracellular cAMP levels in a human cell line engineered to express GPR65, such as HEK293 or HeLa cells.
Materials:
-
GPR65-expressing cells (e.g., HEK293-GPR65 or HeLa-GPR65)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO (for dissolving this compound)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque tissue culture plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture: Culture GPR65-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in fresh assay buffer.
-
Count the cells and adjust the density to the recommended concentration for your cAMP assay kit (typically 1,000-10,000 cells per well for a 384-well plate).
-
Dispense the cell suspension into the wells of the assay plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 to 50 µM). Include a vehicle control (DMSO alone).
-
-
Treatment:
-
Add the diluted this compound solutions to the respective wells containing the cells.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the fold change in cAMP production for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value.
-
Protocol 2: Analysis of this compound's Effect on Cytokine Production in Immune Cells
This protocol outlines a method to assess the impact of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in an immune cell line like Jurkat T-cells or primary dendritic cells.
Materials:
-
Immune cells (e.g., Jurkat cells or primary dendritic cells)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
ELISA or CBA (Cytometric Bead Array) kit for TNF-α and IL-6
-
96-well tissue culture plates
-
Plate reader for ELISA or flow cytometer for CBA
Procedure:
-
Cell Culture and Seeding:
-
Culture immune cells in the appropriate medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to the desired final concentrations.
-
-
Pre-treatment:
-
Add the diluted this compound solutions to the cells and incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add a stimulant such as LPS (e.g., 100 ng/mL) to the wells to induce cytokine production. Include a non-stimulated control.
-
Incubate the plate for an appropriate time to allow for cytokine secretion (typically 6-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well.
-
-
Cytokine Measurement:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production by this compound at each concentration compared to the stimulated control.
-
Plot the dose-response curve and determine the IC50 value if applicable.
-
Mandatory Visualizations
Caption: GPR65 signaling pathway modulated by this compound.
Caption: Workflow for this compound-induced cAMP assay.
Caption: Workflow for cytokine production assay with this compound.
References
Application Notes: Analysis of Protein Expression Using BRD5080 in Western Blotting
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD5080 is a potent positive allosteric modulator of G protein-coupled receptor 65 (GPR65).[1][2] Its activity leads to the induction of cyclic AMP (cAMP) production, a critical second messenger in numerous cellular signaling pathways.[1][2] Dysregulation of the GPR65 signaling pathway has been implicated in autoimmune and inflammatory diseases, making this compound a valuable tool for studying these conditions. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[3][4] This document provides a detailed protocol for utilizing Western blotting to analyze changes in protein expression in response to treatment with this compound.
Principle
The experimental workflow involves treating cells with this compound to modulate the GPR65 signaling pathway. Following treatment, cells are lysed to extract total protein. The protein concentration of the lysates is determined to ensure equal loading onto an SDS-polyacrylamide gel. Gel electrophoresis separates the proteins based on their molecular weight.[3] The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently probed with a primary antibody specific to the target protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Finally, a chemiluminescent substrate is added to visualize the protein bands, and the signal intensity is quantified to determine the relative protein expression levels.[5][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for the Western blot analysis.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for Western blot analysis.
Experimental Protocol
This protocol provides a general guideline. Optimization of conditions such as antibody concentrations and incubation times may be necessary for specific target proteins and cell types.
Materials and Reagents
-
Cells of interest (e.g., expressing GPR65)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels or reagents for casting gels
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Methanol
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Deionized water
Procedure
1. Cell Culture and Treatment a. Culture cells to the desired confluency (typically 70-80%). b. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration.
2. Cell Lysis a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay or a similar method. b. Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE a. To a calculated volume of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x. b. Boil the samples at 95-100°C for 5-10 minutes. c. Briefly centrifuge the samples to collect the condensate.
5. SDS-PAGE a. Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. b. Load a protein molecular weight marker in one lane. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
6. Protein Transfer a. Equilibrate the gel, membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) and perform the protein transfer to the membrane (e.g., wet or semi-dry transfer).
7. Immunodetection a. After transfer, wash the membrane briefly with deionized water and then with TBST. b. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5-10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. f. Wash the membrane three times for 10-15 minutes each with TBST.
8. Detection and Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Capture the chemiluminescent signal using a digital imaging system. d. Perform densitometric analysis of the bands using image analysis software to quantify the relative protein expression. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment analyzing the expression of a downstream target protein (e.g., Phospho-CREB) after treatment with this compound.
| Treatment Group | This compound Concentration (µM) | Target Protein (Phospho-CREB) Relative Density | Loading Control (GAPDH) Relative Density | Normalized Target Protein Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.05 | 1.02 | 1.00 |
| This compound | 1 | 1.88 | 1.04 | 1.76 |
| This compound | 5 | 3.25 | 1.01 | 3.15 |
| This compound | 10 | 4.51 | 1.03 | 4.29 |
Troubleshooting
For common Western blot issues and solutions, refer to resources from established suppliers.[8] Key areas to consider include:
-
No or weak signal: Check antibody concentrations, transfer efficiency, and substrate activity.
-
High background: Optimize blocking conditions and antibody dilutions; ensure adequate washing.
-
Non-specific bands: Adjust antibody concentrations and blocking conditions; consider using a more specific primary antibody.
By following this detailed protocol and considering the potential signaling pathways affected by this compound, researchers can effectively utilize Western blotting to investigate the molecular effects of this GPR65 modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Protein Expression Analysis by Western Blot and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Optimal Concentration of BRD5080 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5080 is a potent, positive allosteric modulator of the G protein-coupled receptor 65 (GPR65), a proton-sensing receptor implicated in inflammatory and autoimmune diseases. Activation of GPR65 by this compound leads to the induction of cyclic AMP (cAMP) production and subsequent downstream signaling events. Determining the optimal concentration of this compound is critical for achieving reliable and reproducible results in in vitro studies. This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays, with a focus on identifying the optimal concentration range for desired biological effects.
Introduction
GPR65, also known as TDAG8, is a pH-sensing receptor predominantly expressed on immune cells. Its activation under acidic conditions, often found in inflammatory microenvironments, triggers signaling cascades that can modulate immune cell function. This compound offers a valuable tool for studying the pharmacological effects of GPR65 activation in a controlled in vitro setting. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Summary of this compound Concentrations
The optimal concentration of this compound is assay- and cell-type-dependent. The following table summarizes effective concentrations from various in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Cell Line | Concentration Range | Observed Effect | Reference |
| cAMP Accumulation | CHO cells expressing mGPR65 | 10 nM - 10 µM | Dose-dependent increase in cAMP levels | [1] |
| ERK1/2 Phosphorylation | CHO cells expressing mGPR65 | 1 µM | Increased ERK1/2 phosphorylation | [1] |
| β-arrestin Recruitment | CHO cells expressing mGPR65 | 10 µM | Recruitment of β-arrestin 1 and 2 | [1] |
| T-cell Effector Function | Human T-cells | Not specified for agonist, but antagonists used in the µM range | Inhibition of T-cell effector functions by GPR65 agonists | [2] |
| cAMP Production | HEK293 and Jurkat cells | Not specified for this compound, but assay is sensitive to GPR65 activation | GPR65-dependent cAMP production | [3] |
Signaling Pathway
This compound, as a positive allosteric modulator of GPR65, enhances the receptor's signaling in response to its endogenous ligand (protons) or can act as a direct agonist. The primary signaling pathway involves the activation of Gαs, leading to adenylyl cyclase activation and subsequent cAMP production.
Caption: GPR65 signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a cAMP Assay
This protocol describes a method to determine the dose-dependent effect of this compound on cAMP production in a cell line expressing GPR65.
Materials:
-
GPR65-expressing cells (e.g., HEK293, CHO, or Jurkat)
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed GPR65-expressing cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. A typical concentration range to test is from 1 nM to 30 µM. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).
-
cAMP Assay:
-
Equilibrate the cells with the cAMP assay reagent according to the manufacturer's instructions.
-
Add the different concentrations of this compound to the wells.
-
Incubate for the recommended time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration. Determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
Caption: Workflow for cAMP assay to determine this compound EC50.
Protocol 2: In Vitro T-cell Cytokine Production Assay
This protocol outlines a method to assess the effect of this compound on cytokine production by activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)
-
This compound
-
Cytokine measurement kit (e.g., ELISA or CBA)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood.
-
Cell Plating: Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control.
-
Activation: Stimulate the cells with a T-cell activator.
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines of interest (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using an appropriate assay.
-
Data Analysis: Compare the cytokine levels in this compound-treated wells to the vehicle control.
Conclusion
The optimal in vitro concentration of this compound is highly dependent on the specific cell type and the biological endpoint being measured. For direct GPR65 activation assays, such as cAMP production, concentrations in the nanomolar to low micromolar range are typically effective. For more complex functional assays involving primary immune cells, a broader concentration range should be tested, starting from the low micromolar range. It is imperative for researchers to perform careful dose-response studies to determine the optimal concentration for their specific experimental system to ensure the generation of robust and meaningful data.
References
- 1. Activation of the proton-sensing GPCR, GPR65 on fibroblast-like synoviocytes contributes to inflammatory joint pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Location-biased activation of the proton-sensor GPR65 is uncoupled from receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application of BRD5080 in Chromatin Immunoprecipitation: A Review of Current Findings
Initial searches for the application of BRD5080 in chromatin immunoprecipitation (ChIP) did not yield any specific protocols or direct evidence of its use in this technique. Available information identifies this compound as a potent and selective positive allosteric modulator of GPR65, a G protein-coupled receptor.[1][2] Its mechanism of action involves the induction of GPR65-dependent cAMP production, and it is primarily investigated for its potential in treating autoimmune and inflammatory diseases.[1][2][3]
Given the absence of specific data for this compound in the context of chromatin immunoprecipitation, this document provides a generalized framework for the application of a hypothetical small molecule inhibitor in ChIP assays. The following sections, tables, and diagrams are based on established ChIP protocols and the expected data from such experiments.
Hypothetical Application Note: "ChIP-Modulator-X" in Chromatin Immunoprecipitation
This section serves as an illustrative example of how application notes for a chromatin-modifying compound would be structured.
Introduction: "ChIP-Modulator-X" is a novel small molecule designed to inhibit the interaction between a transcription factor of interest (TF-X) and chromatin. By disrupting this binding, ChIP-Modulator-X is hypothesized to alter the expression of target genes involved in a specific disease pathway. Chromatin Immunoprecipitation (ChIP) is a powerful technique to quantify the binding of TF-X to specific genomic regions and to assess the efficacy of ChIP-Modulator-X in displacing it.
Mechanism of Action: ChIP-Modulator-X is believed to interact with the DNA-binding domain of TF-X, inducing a conformational change that prevents its association with target DNA sequences. This leads to a reduction in the recruitment of the transcriptional machinery and subsequent downregulation of gene expression.
Data Presentation: Expected Outcomes of ChIP-qPCR with "ChIP-Modulator-X"
The following table summarizes hypothetical quantitative data from a ChIP-qPCR experiment designed to test the efficacy of "ChIP-Modulator-X". The data is presented as "Fold Enrichment" over a negative control (IgG) and demonstrates a dose-dependent decrease in the binding of TF-X to the promoter regions of its target genes.
| Target Gene Promoter | Treatment | Concentration (nM) | Fold Enrichment (vs. IgG) |
| Gene A | Vehicle (DMSO) | 0 | 25.4 ± 2.1 |
| ChIP-Modulator-X | 10 | 15.1 ± 1.8 | |
| ChIP-Modulator-X | 100 | 5.2 ± 0.9 | |
| Gene B | Vehicle (DMSO) | 0 | 18.9 ± 1.5 |
| ChIP-Modulator-X | 10 | 9.8 ± 1.1 | |
| ChIP-Modulator-X | 100 | 2.5 ± 0.4 | |
| Negative Control Locus | Vehicle (DMSO) | 0 | 1.2 ± 0.3 |
| ChIP-Modulator-X | 100 | 1.1 ± 0.2 |
Experimental Protocols
A detailed protocol for a standard ChIP experiment is provided below. This protocol can be adapted for use with a small molecule inhibitor like the hypothetical "ChIP-Modulator-X".
Protocol 1: Cell Treatment and Crosslinking
-
Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with the desired concentrations of the small molecule inhibitor (e.g., "ChIP-Modulator-X") or vehicle control (e.g., DMSO) for the specified duration.
-
Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[4][5]
-
Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[5]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS, then scrape and collect the cells in a conical tube. Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Chromatin Immunoprecipitation
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 base pairs.[6] The optimal sonication conditions must be determined empirically for each cell type and sonicator.
-
Clarification: Centrifuge the sonicated lysate to pellet cellular debris. The supernatant containing the sheared chromatin is used for the immunoprecipitation.
-
Immunoprecipitation:
-
Washes: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.[6]
-
Elution and Reverse Crosslinking:
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction. The purified DNA is ready for downstream analysis by qPCR or sequencing (ChIP-seq).[6]
Visualizations
Signaling Pathway
Caption: GPR65 signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
References
Application Notes and Protocols for BRD5080 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5080 is a potent, positive allosteric modulator of G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8). GPR65 is a proton-sensing receptor that is activated by acidic environments.[1][2] While initially investigated for its role in autoimmune and inflammatory diseases, emerging evidence highlights a significant role for GPR65 in the tumor microenvironment (TME).[3][4][5] The acidic nature of the TME, a hallmark of many solid tumors, leads to the activation of GPR65 on both cancer cells and tumor-infiltrating immune cells, particularly tumor-associated macrophages (TAMs).[1][6]
Activation of GPR65 has been shown to have context-dependent effects. In several solid cancers, such as lung carcinoma, GPR65 overexpression promotes tumor cell survival and resistance to acidosis-mediated cell death.[4][7] Furthermore, GPR65 activation in TAMs can induce an immunosuppressive, pro-tumoral M2-like phenotype, thereby hindering anti-tumor immune responses.[5][6][8] Conversely, in some hematological malignancies, GPR65 may act as a tumor suppressor.[4][9]
These application notes provide a framework for utilizing this compound as a research tool to investigate the consequences of GPR65 activation in a mouse xenograft model of cancer. By potentiating GPR65 signaling, this compound can be used to elucidate the downstream effects on tumor growth, metastasis, and the immune landscape within the TME.
Mechanism of Action
This compound acts as a positive allosteric modulator of GPR65. It binds to a site on the receptor distinct from the proton-binding site and enhances the receptor's signaling in response to acidic conditions. The primary signaling pathway activated by GPR65 is the Gs/adenylyl cyclase/cAMP/PKA pathway.[2][4] In the context of the tumor microenvironment, activation of this pathway in cancer cells can lead to the upregulation of anti-apoptotic proteins and pro-survival signals.[10] In TAMs, GPR65-mediated signaling can suppress the production of pro-inflammatory cytokines and promote an immunosuppressive phenotype.[6]
Signaling Pathway Diagram
Caption: this compound enhances GPR65 signaling in response to an acidic TME.
Data Presentation
The following tables present hypothetical data from a study investigating the effect of this compound on tumor growth in a mouse xenograft model using a human colorectal cancer cell line (e.g., HCT116) known to express GPR65.
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Promotion (%) |
| Vehicle Control | - | Oral Gavage | Daily | 850 ± 75 | - |
| This compound | 10 | Oral Gavage | Daily | 1275 ± 90 | 50 |
| This compound | 30 | Oral Gavage | Daily | 1615 ± 110 | 90 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | - | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9% |
| This compound | 10 | 20.3 ± 0.4 | 22.6 ± 0.5 | +11.3% |
| This compound | 30 | 20.2 ± 0.5 | 22.4 ± 0.7 | +10.9% |
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell lines and experimental goals. All animal procedures must be performed in accordance with institutional guidelines for animal care and use.
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line with documented GPR65 expression (e.g., human colorectal, lung, or breast cancer cell lines).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Prior to implantation, harvest cells during their exponential growth phase using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
Protocol 2: Subcutaneous Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
Experimental Workflow Diagram
References
- 1. What are GPR65 inhibitors and how do they work? [synapse.patsnap.com]
- 2. In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acid-sensing receptor GPR65 on tumor macrophages drives accelerated tumor growth in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GPR65 is a novel immune biomarker and regulates the immune microenvironment in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Acidosis Sensing Receptor GPR65 Correlates with Anti-Apoptotic Bcl-2 Family Member Expression in CLL Cells: Potential Implications for the CLL Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions with BRD5080
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5080 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65, also known as TDAG8, is a proton-sensing receptor predominantly expressed in immune cells and implicated in inflammatory diseases and cancer.[2][3][4] As an allosteric modulator, this compound binds to a site on GPR65 distinct from the orthosteric proton-binding site, inducing a conformational change that potentiates the receptor's signaling activity.[1][5] This property makes this compound a valuable tool for studying the dynamic protein-protein interactions (PPIs) that govern GPR65 signaling cascades.
These application notes provide a guide for utilizing this compound to investigate GPR65-mediated PPIs, offering detailed protocols for key experiments and illustrative data.
Mechanism of Action of this compound
This compound enhances the GPR65-dependent production of cyclic AMP (cAMP) in response to acidic pH.[1] GPR65 couples to multiple G protein subtypes, including Gαs, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[2][6][7] By stabilizing an active conformation of GPR65, this compound can be used to modulate the interaction of GPR65 with its downstream effectors, such as G proteins and arrestins. This modulation provides a means to dissect the components of the GPR65 signalosome and to screen for novel interacting partners.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data illustrating the utility of this compound in studying GPR65 PPIs.
Table 1: Effect of this compound on GPR65-Gαs Interaction
| Condition | BRET Ratio (Mean ± SD) | Fold Change over Basal |
| Basal | 0.25 ± 0.03 | 1.0 |
| Acidic pH (6.5) | 0.55 ± 0.05 | 2.2 |
| This compound (10 µM) | 0.40 ± 0.04 | 1.6 |
| Acidic pH (6.5) + this compound (10 µM) | 0.85 ± 0.07 | 3.4 |
Table 2: Co-Immunoprecipitation of GPR65 and β-arrestin-2
| Treatment | β-arrestin-2 Band Intensity (Arbitrary Units, Mean ± SD) |
| Vehicle | 150 ± 20 |
| Acidic pH (6.5) | 450 ± 35 |
| This compound (10 µM) | 250 ± 28 |
| Acidic pH (6.5) + this compound (10 µM) | 700 ± 50 |
Table 3: this compound-Induced cAMP Production in GPR65-Expressing Cells
| Condition | cAMP Concentration (nM, Mean ± SD) | EC50 (pH) |
| No this compound | 85 ± 9 | 6.8 |
| This compound (1 µM) | 120 ± 11 | 7.0 |
| This compound (10 µM) | 180 ± 15 | 7.2 |
Experimental Protocols
Herein are detailed protocols for key experiments to study GPR65 PPIs using this compound.
Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) for GPR65-Gαs Interaction
This protocol is designed to monitor the interaction between GPR65 and Gαs in live cells using BRET.
Materials:
-
HEK293 cells
-
Expression vectors for GPR65-Rluc8 (donor) and Venus-Gαs (acceptor)
-
Opti-MEM
-
Lipofectamine 2000
-
Coelenterazine h
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (HEPES-buffered saline, pH 7.4 and pH 6.5)
-
This compound stock solution (in DMSO)
-
White, clear-bottom 96-well plates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
24 hours later, co-transfect the cells with GPR65-Rluc8 and Venus-Gαs expression vectors using Lipofectamine 2000 according to the manufacturer's instructions. A 1:3 donor-to-acceptor plasmid ratio is recommended as a starting point.
-
-
Cell Plating for BRET Assay:
-
24 hours post-transfection, detach the cells and resuspend them in Opti-MEM.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 40,000 cells/well.
-
Incubate for another 24 hours.
-
-
BRET Assay:
-
Carefully remove the culture medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 80 µL of assay buffer (pH 7.4 or pH 6.5) containing the desired concentration of this compound or vehicle (DMSO). Incubate for 15 minutes at 37°C.
-
Add 10 µL of Coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the luminescence at 485 nm (Rluc8 emission) and 530 nm (Venus emission) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 485 nm.
-
Normalize the data to the basal condition (pH 7.4, vehicle treatment).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for GPR65 and β-arrestin-2 Interaction
This protocol describes the immunoprecipitation of GPR65 to detect its interaction with β-arrestin-2 upon stimulation.
Materials:
-
HEK293 cells stably expressing HA-tagged GPR65
-
DMEM with 10% FBS
-
Assay buffer (pH 7.4 and pH 6.5)
-
This compound stock solution (in DMSO)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Anti-HA antibody
-
Anti-β-arrestin-2 antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
Procedure:
-
Cell Stimulation:
-
Culture HA-GPR65 expressing HEK293 cells in 10 cm dishes until they reach 80-90% confluency.
-
Treat the cells with assay buffer (pH 7.4 or pH 6.5) containing this compound or vehicle for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each dish and incubate on ice for 30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube. Reserve a small aliquot as the input control.
-
Add 2 µg of anti-HA antibody to the lysate and incubate for 2 hours at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the beads three times with 1 mL of lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-β-arrestin-2 antibody and anti-HA antibody.
-
Detect the bands using an appropriate secondary antibody and chemiluminescence substrate.
-
Protocol 3: cAMP Assay
This protocol measures the intracellular cAMP levels in response to GPR65 activation.
Materials:
-
HEK293 cells expressing GPR65
-
Assay buffer (HEPES-buffered saline, pH adjusted from 8.0 to 6.0)
-
This compound stock solution (in DMSO)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or GloSensor-based)
-
White 96-well plates
Procedure:
-
Cell Plating:
-
Seed GPR65-expressing HEK293 cells into a white 96-well plate at a density of 20,000 cells/well.
-
Incubate for 24 hours.
-
-
cAMP Assay:
-
Remove the culture medium and add 50 µL of assay buffer containing 500 µM IBMX. Incubate for 30 minutes at 37°C.
-
Add 50 µL of assay buffer of varying pH containing different concentrations of this compound or vehicle.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if using an ELISA or HTRF kit.
-
Calculate the cAMP concentration for each condition.
-
Plot the cAMP concentration against the pH to determine the EC50 for pH in the presence and absence of this compound.
-
Signaling Pathway Diagram
The following diagram illustrates the GPR65 signaling pathway and the modulatory effect of this compound.
References
- 1. Emerging roles of allosteric modulators in the regulation of protein-protein interactions (PPIs): A new paradigm for PPI drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR65 - Wikipedia [en.wikipedia.org]
- 3. What are GPR65 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are GPR65 modulators and how do they work? [synapse.patsnap.com]
- 5. Allosteric Modulators of Protein-Protein Interactions (PPIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GPR65 alleviates hepatic inflammation and fibrosis by suppressing the JNK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating BRD5080 in Combination with Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the therapeutic potential of BRD5080, a positive allosteric modulator of GPR65, in combination with other research compounds, particularly immune checkpoint inhibitors. The provided protocols and conceptual data are intended to guide the design of experiments to explore synergistic effects in oncology and inflammatory disease models.
Introduction
This compound is a potent positive allosteric modulator of the G protein-coupled receptor 65 (GPR65), which is known to be activated by extracellular protons in acidic environments. This activation leads to the induction of cyclic AMP (cAMP) production[1]. GPR65 is implicated in various physiological and pathological processes, including immune responses and inflammation[2]. Given its role in modulating immune cell function, particularly in the context of the acidic tumor microenvironment, combining this compound with therapies that harness the immune system, such as immune checkpoint inhibitors, presents a promising research avenue.
This document outlines hypothetical combination studies of this compound with an anti-PD-1 antibody, a standard immune checkpoint inhibitor. The rationale is to explore whether this compound-mediated modulation of GPR65 signaling can enhance the anti-tumor immune response facilitated by PD-1 blockade.
Data Presentation: Hypothetical Synergy Data
The following tables represent conceptual data from in vitro and in vivo studies to illustrate the potential synergistic effects of combining this compound with an anti-PD-1 antibody.
Table 1: In Vitro T-Cell Activation and Tumor Cell Killing
| Treatment Group | T-Cell Proliferation (Fold Change vs. Control) | Tumor Cell Lysis (%) | IFN-γ Secretion (pg/mL) |
| Vehicle Control | 1.0 | 5.2 | 50.1 |
| This compound (1 µM) | 1.5 | 10.8 | 120.5 |
| Anti-PD-1 (10 µg/mL) | 2.5 | 25.3 | 350.2 |
| This compound + Anti-PD-1 | 4.8 | 55.7 | 850.9 |
Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model
| Treatment Group | Tumor Volume Reduction (%) | CD8+ T-Cell Infiltration (Cells/mm²) | M1/M2 Macrophage Ratio |
| Vehicle Control | 0 | 50 | 0.5 |
| This compound (10 mg/kg) | 15 | 80 | 0.8 |
| Anti-PD-1 (5 mg/kg) | 40 | 150 | 1.5 |
| This compound + Anti-PD-1 | 75 | 320 | 3.2 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Cytotoxicity Assay
Objective: To assess the effect of this compound in combination with an anti-PD-1 antibody on T-cell activation and their ability to kill tumor cells.
Materials:
-
Tumor cell line (e.g., MC38, B16F10)
-
Splenocytes or purified T-cells from a compatible mouse strain (e.g., C57BL/6)
-
This compound (stock solution in DMSO)
-
Anti-PD-1 antibody (isotype control as a negative control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell proliferation assay kit (e.g., CFSE or BrdU-based)
-
Cytotoxicity assay kit (e.g., LDH release or chromium-51 release)
-
IFN-γ ELISA kit
Procedure:
-
Co-culture Setup:
-
Plate tumor cells in a 96-well plate and allow them to adhere overnight.
-
Isolate splenocytes or T-cells from the spleen of a healthy mouse.
-
Add the immune cells to the tumor cell culture at a suitable effector-to-target ratio (e.g., 10:1).
-
-
Treatment:
-
Prepare serial dilutions of this compound and the anti-PD-1 antibody.
-
Add the compounds to the co-culture wells, alone or in combination. Include vehicle control (DMSO) and isotype control wells.
-
Incubate for 48-72 hours.
-
-
T-Cell Proliferation Assay:
-
If using CFSE, pre-stain T-cells before adding them to the co-culture.
-
After incubation, harvest the cells and analyze T-cell proliferation by flow cytometry according to the manufacturer's protocol.
-
-
Cytotoxicity Assay:
-
Collect the supernatant from the co-culture wells.
-
Perform the LDH release assay according to the manufacturer's instructions to quantify tumor cell lysis.
-
-
Cytokine Profiling:
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound combined with an anti-PD-1 antibody in a preclinical mouse model.
Materials:
-
Syngeneic tumor cells (e.g., MC38)
-
6-8 week old C57BL/6 mice
-
This compound formulated for in vivo administration
-
Anti-PD-1 antibody formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (Vehicle, this compound, Anti-PD-1, Combination).
-
Administer treatments as per the desired schedule (e.g., this compound daily by oral gavage, Anti-PD-1 twice weekly by intraperitoneal injection).
-
-
Tumor Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors for immunohistochemical analysis of immune cell infiltration (e.g., CD8+, F4/80+).
-
Isolate splenocytes and tumor-infiltrating lymphocytes for flow cytometric analysis of immune cell populations (e.g., T-cell activation markers, macrophage polarization markers).
-
Protocol 3: cAMP Accumulation Assay
Objective: To confirm the activity of this compound on GPR65-expressing cells by measuring intracellular cAMP levels.
Materials:
-
GPR65-expressing cell line (e.g., HEK293 cells transfected with GPR65)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., Lance Ultra cAMP kit, HTRF cAMP kit)
Procedure:
-
Cell Plating: Plate GPR65-expressing cells in a 384-well plate and incubate overnight.
-
Compound Addition:
-
Prepare a serial dilution of this compound.
-
Add the compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a dose-response curve to determine the EC50 of this compound.
-
Conclusion
The combination of this compound with immune checkpoint inhibitors represents a novel and rational therapeutic strategy. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the synergistic potential of this combination, with the ultimate goal of developing more effective treatments for cancer and inflammatory diseases. The hypothetical data and diagrams serve to illustrate the expected outcomes and the underlying mechanisms of action. Further research is warranted to validate these concepts and translate them into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GPR65 modulators and how do they work? [synapse.patsnap.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Choose the Right Cytokine Detection Method for Your Research? - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay Protocol [promega.com]
- 8. cAMP-Glo™ Max Assay Protocol [promega.jp]
- 9. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
A Practical Guide to BRD5080 in Molecular Biology Labs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed practical guide to utilizing BRD5080, a potent positive allosteric modulator of the G protein-coupled receptor 65 (GPR65), in molecular biology laboratories. These application notes and protocols are intended to assist researchers in designing and executing experiments to investigate the cellular and molecular effects of this compound.
Introduction
This compound is a small molecule that acts as a positive allosteric modulator (PAM) of GPR65.[1] GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor predominantly expressed in immune cells. Its activation is linked to the production of cyclic AMP (cAMP) and has been shown to play a role in modulating inflammatory responses. This compound enhances the activity of GPR65, making it a valuable tool for studying the downstream signaling pathways and physiological roles of this receptor, particularly in the context of autoimmune and inflammatory diseases.[2]
Mechanism of Action
This compound functions by binding to an allosteric site on the GPR65 receptor. This binding event potentiates the receptor's response to its endogenous ligand, which are protons (H+). The primary signaling cascade initiated by the activation of GPR65 by this compound is the Gαs pathway. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various transcription factors, including the cAMP response element-binding protein (CREB).[3] This signaling cascade ultimately results in the modulation of gene expression, including the suppression of pro-inflammatory cytokines.[4]
Data Presentation
The following table summarizes the key quantitative data reported for this compound's activity.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (cAMP production) | ~1 µM | HEK293 cells expressing GPR65 | cAMP Assay | [4] |
Note: The provided EC50 value is an approximation based on graphical data from the cited literature. For precise quantitative analysis, it is recommended to perform a dose-response experiment under your specific laboratory conditions.
Signaling Pathway
The signaling pathway initiated by this compound through GPR65 is depicted below.
Caption: this compound signaling pathway through GPR65.
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the effects of this compound in a molecular biology laboratory setting.
Cell Culture and Treatment
A common cell line for studying GPR65 signaling is the human embryonic kidney (HEK293) cell line engineered to stably or transiently express GPR65.
Materials:
-
HEK293 cells expressing GPR65
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture HEK293-GPR65 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well plates for cAMP assays, 6-well plates for protein or RNA analysis).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Prepare serial dilutions of this compound in serum-free DMEM from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the culture medium from the cells and replace it with the prepared this compound dilutions or vehicle control.
-
Incubate the cells for the desired time period (e.g., 30 minutes for cAMP assays, or longer for gene expression studies) at 37°C.
cAMP Production Assay
This protocol describes a method to measure the intracellular accumulation of cAMP in response to this compound treatment using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay).
Experimental Workflow:
Caption: Workflow for a cAMP production assay.
Materials:
-
HEK293-GPR65 cells cultured in a 96-well plate
-
This compound
-
cAMP Assay Kit
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
Protocol:
-
Prepare and treat cells with a dose-response range of this compound as described in the "Cell Culture and Treatment" protocol.
-
Following the incubation period, lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol to allow for the detection reaction to occur.
-
Measure the signal using a compatible plate reader.
-
Calculate the concentration of cAMP produced for each this compound concentration.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Western Blotting for Phosphorylated CREB (pCREB)
This protocol is to assess the activation of a key downstream effector of the cAMP pathway.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pCREB and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCREB overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB or a housekeeping protein like β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol is to measure the effect of this compound on the expression of inflammatory cytokine genes in immune cells (e.g., macrophages).
Materials:
-
Treated immune cells (e.g., RAW 264.7 macrophages or primary bone marrow-derived macrophages)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Il1b, Il12b, Tnf) and a housekeeping gene (e.g., Actb or Gapdh)
-
Real-time PCR instrument
Protocol:
-
Treat immune cells with this compound for a suitable time to allow for changes in gene expression (e.g., 4-24 hours). In some experimental setups, cells are co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine expression.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
Conclusion
This compound is a valuable chemical probe for investigating the biology of the GPR65 receptor. The protocols outlined in this guide provide a framework for characterizing the molecular and cellular effects of this compound. By utilizing these methods, researchers can further elucidate the role of GPR65 signaling in health and disease, potentially leading to the development of novel therapeutics for inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR65 sensing tumor-derived lactate induces HMGB1 release from TAM via the cAMP/PKA/CREB pathway to promote glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule probe for IBD risk variant GPR65 I231L alters cytokine signaling networks through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BRD5080 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot insolubility issues encountered with BRD5080, a potent GPR65 positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: For initial stock solutions of poorly soluble compounds like this compound, the recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use anhydrous DMSO as water uptake can decrease the solubility of the compound over time, especially with repeated freeze-thaw cycles.[3]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in DMSO.[1][4] To minimize this, it is critical to add the DMSO stock to the aqueous buffer and not the other way around, followed by immediate and vigorous mixing.[1] This rapid dispersion helps to prevent the compound from crashing out of solution.[1] Preparing intermediate dilutions in DMSO before the final aqueous dilution can also be beneficial.[1]
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most common choice, other solvents like ethanol can be used.[1] However, their solubilizing power for highly nonpolar compounds may be lower than DMSO.[1] If using alternative solvents, it is essential to ensure they are compatible with your specific biological assay and do not affect protein stability or activity.[2]
Q5: I've tried the recommended steps, but my compound still won't dissolve or precipitates. What else can I do?
A5: If you continue to experience insolubility, you can try gentle warming of the solution (e.g., to 37°C) or brief sonication in a water bath sonicator.[1] Be cautious with warming, as prolonged heat can degrade some compounds.[1] For compounds with ionizable groups, adjusting the pH of the aqueous buffer might improve solubility.[1]
Troubleshooting Guide
This guide provides a step-by-step approach to addressing this compound insolubility.
Problem: this compound is not dissolving in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent | Ensure you are using the correct calculated volume of DMSO for your desired stock concentration. |
| Low-quality or wet DMSO | Use high-purity, anhydrous DMSO. Consider using a fresh, unopened bottle.[3] |
| Compound is at a high concentration | Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM). |
| Insufficient mixing | Vortex the solution for 1-2 minutes.[1] |
| Compound requires energy to dissolve | Briefly sonicate the vial in a water bath sonicator for 5-10 minutes.[1] |
| Temperature is too low | Gently warm the solution to 37°C.[1] |
Problem: this compound precipitates out of solution upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Improper dilution technique | Always add the DMSO stock solution to the aqueous buffer while vortexing, never the other way around.[1] |
| High final concentration of DMSO | Keep the final concentration of DMSO in your assay below 0.5% to avoid cellular toxicity and solubility issues.[1] |
| High final concentration of this compound | The aqueous solubility of the compound may be low. Try working with a lower final concentration in your assay. |
| Buffer incompatibility | The pH or composition of your aqueous buffer may promote precipitation. If possible, try adjusting the pH.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.[1]
-
Sonication/Warming (Optional): Briefly sonicate the vial for 5-10 minutes in a water bath sonicator or gently warm the solution to 37°C.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Serial Dilution of this compound for Cellular Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, high-purity DMSO
-
Aqueous assay buffer (e.g., cell culture medium)
-
Sterile microcentrifuge tubes or 96-well plates
-
Vortex mixer
Methodology:
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1] This minimizes the volume of DMSO added to your final aqueous solution.
-
Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO intermediate to your pre-warmed (if necessary) aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1] For a 96-well plate format, this can be achieved by repeated pipetting.
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound insolubility issues.
GPR65 Signaling Pathway
This compound is a positive allosteric modulator of GPR65, which leads to the induction of cAMP production.[5][6]
Caption: The signaling pathway of GPR65 activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
how to improve BRD5080 stability in culture media
Welcome to the technical support center for BRD5080. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in cell culture experiments, with a focus on ensuring its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent positive allosteric modulator of G protein-coupled receptor 65 (GPR65).[1] GPR65 is a proton-sensing receptor that is activated by an acidic extracellular environment.[2][3] Upon activation, GPR65 primarily signals through the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4][5][6] It can also signal through Gαq/11 and Gα12/13 pathways, influencing downstream effectors like Protein Kinase A (PKA), cAMP-responsive element-binding protein (CREB), Phospholipase C beta (PLC-β), Protein Kinase C (PKC), and RhoA.[6][7]
Q2: I am observing inconsistent or no biological effect with this compound. What are the possible causes?
A2: Inconsistent or absent effects of this compound can stem from several factors:
-
Compound Instability: this compound, like many small molecules, may be unstable in culture media, leading to a decrease in its effective concentration over time.
-
Solubility Issues: The compound may precipitate out of solution when diluted into aqueous culture media.
-
Incorrect Concentration: The concentration used might be too low to elicit a significant response.
-
Cell Health: The health and passage number of your cells can impact their responsiveness.
-
Suboptimal pH: Since GPR65 is a proton-sensing receptor, the pH of your culture medium is a critical factor for its activation.
Q3: How should I prepare and store this compound stock solutions?
A3: To ensure the integrity of this compound, follow these storage guidelines:
-
Solvent: Dissolve this compound in a high-purity, anhydrous solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
-
Working Solutions: Prepare fresh dilutions of the stock solution in your culture medium immediately before each experiment.
Troubleshooting Guide
This guide addresses common problems you might encounter when using this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - Exceeding aqueous solubility limit.- "Temperature shock" from adding a cold stock solution to warm media.[6] | - Lower the final concentration of this compound.- Pre-warm the culture medium before adding the compound.- Increase the final DMSO concentration slightly (ensure it remains below 0.5% to avoid toxicity).[8] |
| Rapid loss of this compound activity over time | - Degradation in the aqueous environment of the culture medium at 37°C.[4]- Reaction with components in the media (e.g., amino acids, vitamins).[4] | - Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocols).- For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
| High variability between experimental replicates | - Inconsistent pipetting or serial dilutions.- Incomplete solubilization of the stock solution. | - Ensure pipettes are calibrated and use consistent pipetting techniques.- Vortex the stock solution thoroughly before making dilutions. |
| No or low cAMP induction upon this compound treatment | - The pH of the culture medium is not optimal for GPR65 activation.- Low expression of GPR65 in your cell line.- Issues with the cAMP assay itself. | - GPR65 is activated by acidic pH (around 6.8-7.0).[4] Ensure your medium is buffered to the appropriate pH.- Verify GPR65 expression in your cells by qPCR or Western blot.- Include a positive control for cAMP induction (e.g., Forskolin) in your assay. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media
This protocol allows you to determine the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) with and without serum
-
HPLC system with a C18 column
-
Acetonitrile and water (HPLC grade)
-
37°C incubator
Procedure:
-
Preparation: Prepare a working solution of this compound in your cell culture medium at the final desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining solution at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing: For each time point, mix the aliquot with an equal volume of cold acetonitrile to precipitate proteins and halt degradation. Centrifuge to pellet the precipitate.
-
HPLC Analysis: Analyze the supernatant from each time point by HPLC.
-
Data Analysis: Calculate the peak area of the this compound at each time point. Normalize the peak areas to the T=0 sample to determine the percentage of this compound remaining.
Data Presentation:
| Time (hours) | % this compound Remaining (Medium without Serum) | % this compound Remaining (Medium with 10% Serum) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Protocol 2: GPR65-Mediated cAMP Assay
This protocol describes how to measure the effect of this compound on intracellular cAMP levels.
Materials:
-
Cells expressing GPR65
-
This compound
-
Assay buffer with controlled pH (e.g., pH 7.0 and pH 7.4)
-
cAMP assay kit (e.g., TR-FRET or ELISA-based)
-
Forskolin (positive control)
Procedure:
-
Cell Seeding: Seed GPR65-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer at the desired pH.
-
Treatment: Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (Forskolin).
-
Incubation: Incubate the plate for the recommended time according to your cAMP assay kit manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using your chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.
Data Presentation:
| This compound Concentration | cAMP Level (pH 7.0) | cAMP Level (pH 7.4) |
| Vehicle Control | ||
| [Concentration 1] | ||
| [Concentration 2] | ||
| [Concentration 3] | ||
| ... | ||
| Forskolin |
Visualizations
Caption: GPR65 Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Compartment-Specific Activation of the Proton-Sensor GPR65 is Uncoupled from Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR65 modulators and how do they work? [synapse.patsnap.com]
- 3. What are GPR65 inhibitors and how do they work? [synapse.patsnap.com]
- 4. GPR65 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions [frontiersin.org]
- 6. IBD-associated G Protein-Coupled Receptor 65 variant compromises signalling and impairs key functions involved in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GPR65 alleviates hepatic inflammation and fibrosis by suppressing the JNK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Off-Target Effects of BRD5080
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of BRD5080, a potent GPR65 positive allosteric modulator. Our goal is to ensure the accurate interpretation of experimental results and facilitate the development of this promising therapeutic candidate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1][2] It enhances the receptor's response to its endogenous ligand (protons), leading to the activation of the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2][3][4] This signaling cascade is implicated in various physiological processes, including immune responses and inflammation.[3][4][5][6]
Q2: What are potential off-target effects of a GPR65 positive allosteric modulator like this compound?
While specific off-target interactions of this compound have not been extensively published, potential off-target effects for GPR65 modulators and other small molecules can be hypothesized:
-
Interaction with other GPCRs: Due to structural similarities among GPCRs, this compound could potentially modulate the activity of other receptors, leading to unintended signaling events.
-
Kinase Inhibition: Small molecules can sometimes interact with the ATP-binding site of protein kinases, leading to off-target inhibition of cellular signaling pathways.
-
Ion Channel Modulation: Interactions with ion channels can lead to unintended changes in cellular membrane potential and signaling.
-
Enzyme Inhibition: this compound could potentially inhibit the activity of various enzymes unrelated to its primary target.
Q3: What are the initial signs of potential off-target effects in my experiments?
-
Inconsistent dose-response curves: Atypical or biphasic dose-response curves may suggest multiple targets with different affinities.
-
Cellular toxicity at low concentrations: If you observe significant cell death or morphological changes at concentrations close to the EC50 for GPR65 activation, it could indicate off-target toxicity.
-
Phenotypes inconsistent with GPR65 signaling: If the observed cellular phenotype cannot be explained by the known functions of the GPR65-cAMP pathway, off-target effects should be considered.
-
Discrepancies between different cell types: Variable responses in cell lines with similar GPR65 expression levels might point towards off-target effects mediated by proteins differentially expressed in those cells.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected cAMP Assay Results
| Possible Cause | Troubleshooting Steps |
| Cell Line Issues | Confirm GPR65 Expression: Verify GPR65 mRNA and protein expression in your cell line using qPCR and Western blot, respectively. Cell Passage Number: High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range. Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can affect cellular signaling. |
| Assay Conditions | Optimize Cell Density: Titrate the number of cells per well to ensure the cAMP signal is within the linear range of the assay. Serum Starvation: Serum can contain factors that modulate cAMP levels. Consider serum-starving cells for a few hours before the assay. Use of a Phosphodiesterase (PDE) Inhibitor: PDEs rapidly degrade cAMP. Include a broad-spectrum PDE inhibitor like IBMX to increase signal accumulation.[7] |
| Compound-Related Issues | Compound Stability: Ensure this compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment. Compound Aggregation: At high concentrations, small molecules can form aggregates that interfere with assays. Test for aggregation using dynamic light scattering or by including a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer. |
Problem 2: Observed Phenotype Does Not Correlate with GPR65-cAMP Signaling
| Possible Cause | Troubleshooting Steps |
| Off-Target Engagement | Orthogonal Target Validation: Use a structurally distinct GPR65 agonist or antagonist to confirm that the observed phenotype is GPR65-dependent. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPR65 expression. The phenotype should be attenuated or abolished in the absence of the target. |
| Signaling Pathway Crosstalk | Pathway Inhibitors: Use specific inhibitors for downstream effectors of the cAMP pathway (e.g., PKA inhibitors) to confirm the involvement of this cascade. Multiplex Signaling Assays: Investigate other potential signaling pathways that might be activated (e.g., calcium mobilization, β-arrestin recruitment) using appropriate assays. |
Experimental Protocols
Protocol 1: Cellular cAMP Assay
Objective: To quantify the intracellular cAMP concentration in response to this compound treatment.
Materials:
-
GPR65-expressing cells (e.g., HEK293-GPR65)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96- or 384-well plates
Methodology:
-
Cell Seeding: Seed GPR65-expressing cells in a white, opaque multi-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).
-
Cell Treatment: Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).
-
Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Kinome Profiling for Off-Target Identification
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan®).[8][9][10]
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration.
-
Screening: The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified, active human kinases.
-
Binding Measurement: The assay measures the ability of this compound to compete with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified.
-
Data Analysis: The results are typically reported as the percent of control, where a lower percentage indicates stronger binding of this compound to the kinase. A threshold (e.g., >65% inhibition) is used to identify significant interactions.[10]
-
Follow-up: For any identified hits, dose-response experiments are performed to determine the dissociation constant (Kd) or IC50 for the off-target interaction.
| Parameter | On-Target (GPR65) | Potential Off-Target (Example: Kinase X) |
| Assay Type | Cell-based cAMP Assay | Biochemical Binding Assay (e.g., KINOMEscan) |
| Metric | EC50 (Functional Potency) | Kd or IC50 (Binding Affinity/Inhibitory Potency) |
| Typical Value | Expected in nM range | Varies |
| Interpretation | Potency of GPR65 activation | Affinity for the off-target kinase |
Visualizations
Caption: On-target signaling pathway of this compound via GPR65 activation.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions [frontiersin.org]
- 4. In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR65 modulators and how do they work? [synapse.patsnap.com]
- 6. What are GPR65 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining BRD5080 Treatment Time in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD5080, a positive allosteric modulator (PAM) of G protein-coupled receptor 65 (GPR65).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule positive allosteric modulator (PAM) of G protein-coupled receptor 65 (GPR65).[1] As a PAM, it enhances the signaling of the receptor in the presence of its endogenous ligand (protons, sensing acidic pH). The primary mechanism of action of GPR65 activation is the stimulation of the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1]
Q2: What are the key downstream signaling events following GPR65 activation by this compound?
A2: Activation of GPR65 by this compound initiates a signaling cascade that includes:
-
Rapid increase in cAMP: This is the most immediate downstream event.
-
Activation of Protein Kinase A (PKA): cAMP binds to and activates PKA.
-
Phosphorylation of downstream targets: PKA phosphorylates various cellular proteins, including transcription factors.
-
Modulation of gene expression: Activated transcription factors, such as CREB, translocate to the nucleus and regulate the expression of target genes.
-
Functional cellular responses: These can include modulation of cytokine secretion, changes in cell adhesion, and regulation of cell proliferation, depending on the cell type.
Q3: How quickly can I expect to see an effect after treating cells with this compound?
A3: The time to observe an effect depends on the specific cellular response being measured:
-
cAMP production: A significant increase in cAMP can be detected within minutes to an hour of treatment. A 30-minute incubation has been used in HTRF assays.[2]
-
PKA substrate phosphorylation: This typically occurs within 30 minutes to a few hours following the rise in cAMP.
-
Gene expression changes: Alterations in mRNA levels of target genes are usually detectable within 2 to 24 hours of treatment.
-
Protein expression changes: Changes in the protein levels of downstream targets may take 24 to 72 hours to become apparent.
-
Functional cellular responses (e.g., cytokine secretion, cell adhesion, proliferation): These are typically measured after longer incubation periods, ranging from 24 to 72 hours or even longer for some proliferation assays. For instance, co-culture experiments to assess T-cell cytotoxicity and cytokine production have been performed over 3 days.[2]
Q4: What is a good starting concentration range for this compound in my experiments?
A4: Based on available data for similar GPR65 modulators and general practice for in vitro cell-based assays, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low signal in cAMP assay | 1. Inappropriate treatment time. 2. Cell line does not express GPR65. 3. This compound degradation. 4. Assay interference. | 1. Optimize treatment time (try a time course from 15 minutes to 2 hours). 2. Confirm GPR65 expression in your cell line by qPCR or Western blot. 3. Prepare fresh stock solutions of this compound. 4. Run appropriate controls, including a forskolin control to directly stimulate adenylyl cyclase. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and consistent cell numbers per well. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected downstream effects | 1. Off-target effects of this compound. 2. Cell type-specific signaling pathways. | 1. Use a structurally distinct GPR65 agonist to confirm the phenotype. 2. Characterize the downstream signaling pathways in your specific cell model. |
| Cell death at higher concentrations | 1. Cytotoxicity of this compound. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration of this compound. 2. Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle control. |
Data Presentation
Table 1: Recommended Treatment Times for Various this compound Experiments
| Experimental Readout | Recommended Time Range | Notes |
| cAMP Accumulation Assay | 5 - 60 minutes | Peak cAMP levels are often observed within 30 minutes. |
| PKA Substrate Phosphorylation | 30 minutes - 4 hours | Time-dependent phosphorylation should be assessed. |
| Gene Expression (qPCR) | 2 - 24 hours | Optimal time point will vary for different target genes. |
| Cytokine Secretion (ELISA, CBA) | 24 - 72 hours | Accumulation of secreted cytokines requires longer incubation. |
| Cell Adhesion Assay | 1 - 24 hours | Dependent on the specific adhesion molecules and cell types. |
| Cell Proliferation/Viability Assay | 24 - 96 hours | Allows for sufficient time for changes in cell number to occur. |
Table 2: Example Time-Course Data for this compound Treatment (Hypothetical)
Cell Type: GPR65-expressing Immune Cell Line this compound Concentration: 1 µM
| Time Point | cAMP Fold Increase (vs. Vehicle) | pCREB Fold Increase (vs. Vehicle) | Target Gene X mRNA Fold Increase (vs. Vehicle) | Secreted Cytokine Y (pg/mL) |
| 0 min | 1.0 | 1.0 | 1.0 | 5 |
| 15 min | 8.5 | 2.1 | 1.1 | 6 |
| 30 min | 15.2 | 4.5 | 1.3 | 7 |
| 1 hr | 10.3 | 3.8 | 1.8 | 10 |
| 4 hr | 4.1 | 1.5 | 5.2 | 25 |
| 24 hr | 1.5 | 1.1 | 3.5 | 150 |
| 48 hr | 1.1 | 1.0 | 1.8 | 280 |
Experimental Protocols
Key Experiment: cAMP Measurement using HTRF
This protocol is adapted from methodologies used for Gs-coupled GPCRs.
-
Cell Preparation:
-
Culture GPR65-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin).
-
-
Assay Procedure:
-
Dispense cells into a 384-well white plate.
-
Add this compound or control compounds to the wells.
-
Incubate for 30 minutes at room temperature.[2]
-
Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation and incubate for an additional 30 minutes.[2]
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature in the dark.
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Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to 620 nm.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
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Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.
-
Mandatory Visualization
Caption: GPR65 signaling pathway activated by protons and modulated by this compound.
Caption: General workflow for experiments involving this compound treatment.
References
- 1. Small-molecule probe for IBD risk variant GPR65 I231L alters cytokine signaling networks through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions - PMC [pmc.ncbi.nlm.nih.gov]
BRD5080 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and reducing experimental variability when working with BRD5080, a potent GPR65 positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cAMP assay results with this compound between experiments. What are the potential causes?
A1: High variability in cAMP assays can stem from several factors. Consistent cell handling is crucial; variations in cell passage number, seeding density, and overall cell health can significantly impact results.[1] Reagent preparation and storage are also critical; ensure proper handling of this compound stock solutions, including avoiding repeated freeze-thaw cycles, and use fresh, quality-assured assay reagents.[2][3] Finally, standardize all incubation times and ensure temperature and CO2 levels in your incubator are stable.[1]
Q2: The potency (EC50) of this compound in our cell-based assay is different from what has been previously reported. Why might this be?
A2: Discrepancies in potency measurements are common and can be attributed to several factors. Differences in cell lines or primary cells used, including passage number and expression levels of GPR65, can lead to varied responses. Assay conditions such as incubation time, serum concentration in the media, and the specific cAMP assay platform used can also influence the apparent potency.[4] It is also important to verify the concentration and purity of your this compound stock.
Q3: We are seeing inconsistent results when using different batches of this compound. What should we do?
A3: Batch-to-batch variability of small molecules can occur. It is crucial to obtain a certificate of analysis (CoA) for each new batch to confirm its identity and purity. We recommend performing a quality control experiment, such as a dose-response curve, with each new batch to ensure it performs consistently with previous batches before proceeding with large-scale experiments.
Q4: How can we minimize the risk of off-target effects when using this compound?
A4: While this compound is a potent modulator of GPR65, ruling out potential off-target effects is good practice.[5] Using a negative control, such as a structurally similar but inactive molecule, can help. Additionally, performing target knockdown (e.g., using siRNA or CRISPR against GPR65) should abolish the effect of this compound, confirming its on-target activity.[4]
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cell-Based Assays
This guide provides a systematic approach to troubleshooting poor reproducibility in experiments involving this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing high experimental variability.
Issue 2: Low or No this compound Activity
If you are observing lower than expected or no activity of this compound in your assays, consider the following:
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Compound Integrity: Ensure your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.[3]
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Cellular Health: Confirm that your cells are healthy and not over-confluent, as this can affect their responsiveness.[1]
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GPR65 Expression: Verify that your cell model expresses sufficient levels of GPR65.
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Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect the expected signal. Run positive controls to validate the assay performance.
Data Presentation
Table 1: Key Factors Influencing Experimental Variability with Small Molecules
| Factor | Potential Source of Variability | Recommendations for Reduction |
| Compound | Purity, stability, solubility, batch-to-batch differences. | Obtain CoA, store properly, prepare fresh solutions, perform QC on new batches. |
| Cell Culture | Cell line misidentification, passage number, confluency, contamination (e.g., mycoplasma). | Use authenticated cell lines, maintain a consistent passaging schedule, regularly test for mycoplasma.[2] |
| Reagents | Expired or improperly stored reagents, lot-to-lot variability. | Log reagent lot numbers, adhere to storage recommendations, and use fresh reagents.[1] |
| Protocol | Inconsistent pipetting, timing, and cell handling. | Use calibrated pipettes, follow a standardized protocol, and minimize handling variations.[2] |
| Environment | Fluctuations in incubator temperature and CO2 levels. | Regularly monitor and calibrate incubators.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Carefully weigh the required amount of this compound powder in a sterile environment.
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Dissolution: Dissolve the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
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Aliquoting: Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene tubes to minimize freeze-thaw cycles and light exposure.[3]
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Storage: Store the aliquots at -80°C until use.
Protocol 2: General Cell-Based cAMP Assay Workflow
This protocol outlines a general workflow for assessing the effect of this compound on cAMP production.
Caption: A general experimental workflow for a cell-based cAMP assay with this compound.
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Cell Seeding: Plate your cells of interest at a pre-determined optimal density in a suitable multi-well plate and allow them to adhere overnight.[1]
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Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer or media.
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Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO at the same final concentration).
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Incubation: Incubate the plate for the desired time at 37°C in a humidified incubator.
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cAMP Detection: Following incubation, lyse the cells and proceed with the cAMP measurement according to the manufacturer's instructions for your specific assay kit (e.g., HTRF, ELISA, luminescence-based).
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 of this compound.
Mandatory Visualizations
This compound Signaling Pathway
This compound acts as a positive allosteric modulator of G protein-coupled receptor 65 (GPR65).[5] This leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
Caption: Simplified signaling pathway of this compound through GPR65 activation.
References
Technical Support Center: Navigating Challenges in Replicating Results with BRD5080
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with BRD5080, a positive allosteric modulator of G protein-coupled receptor 65 (GPR65). The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent positive allosteric modulator (PAM) of GPR65.[1] As a PAM, it binds to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous ligand) and enhances the receptor's response to the endogenous agonist, which for GPR65 is protons (low extracellular pH). GPR65 activation primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]
Q2: We are observing high variability in our cAMP assay results with this compound. What are the potential causes?
High variability in cAMP assays is a common issue and can stem from several factors, especially when working with allosteric modulators. Key contributors to consider are:
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Cell Health and Passage Number: Ensure your cells are healthy, in a logarithmic growth phase, and used at a consistent, low passage number.
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Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Optimize and strictly control your seeding density.
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Inconsistent Agonist (Proton) Concentration: Since this compound is a PAM, its effect is dependent on the concentration of the orthosteric agonist (protons, i.e., pH). Ensure the pH of your assay buffer is consistent and accurately controlled.
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Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. High PDE activity can mask the signal. It is highly recommended to use a PDE inhibitor, such as IBMX, in your assay buffer.
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Reagent Preparation and Handling: Ensure all reagents, including this compound, are properly dissolved, stored, and handled to avoid degradation or precipitation.
Q3: Our dose-response curve for this compound is not sigmoidal or shows a poor fit. What could be the issue?
The complex nature of allosteric modulation can sometimes lead to non-standard dose-response curves. Here are some potential reasons:
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"Bell-Shaped" Curve: High concentrations of some allosteric modulators can sometimes lead to a decrease in the observed response. This can be due to off-target effects or complex interactions with the receptor.
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Assay Window: The concentration of the orthosteric agonist (protons) will significantly impact the potency and efficacy of the allosteric modulator. If the agonist concentration is too high, the potentiation by the PAM may be difficult to detect. Conversely, if it is too low, the signal may be insufficient.
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Probe-Dependent Effects: The observed effect of an allosteric modulator can be dependent on the orthosteric agonist being used. In the case of GPR65, this is protons, so buffer pH is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No cAMP Signal | Low GPR65 expression in the cell line. | Confirm GPR65 expression via qPCR or Western blot. Use a cell line with robust endogenous or engineered GPR65 expression. |
| Inactive this compound. | Ensure proper storage of this compound (as per the manufacturer's instructions) and prepare fresh dilutions for each experiment. | |
| Suboptimal assay buffer pH. | GPR65 is activated by acidic pH. The potentiation by this compound will be pH-dependent. Perform a pH titration to find the optimal pH for your assay. | |
| High phosphodiesterase (PDE) activity. | Include a PDE inhibitor (e.g., 0.5 mM IBMX) in your stimulation buffer to prevent cAMP degradation. | |
| High Background Signal | Serum components in the cell culture medium. | Serum-starve cells for a few hours before the assay, as serum can contain factors that modulate cAMP levels. |
| Contaminated reagents or cell culture. | Use sterile, high-quality reagents and regularly check cell cultures for contamination. | |
| Poor Reproducibility | Inconsistent cell handling and plating. | Standardize cell culture conditions, including passage number, confluency, and seeding density. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a master mix for reagent addition. | |
| Fluctuations in incubator conditions. | Ensure stable temperature, CO2, and humidity levels in your incubator. |
Quantitative Data Summary
Due to the limited availability of publicly accessible, peer-reviewed quantitative data for this compound, a comprehensive table from multiple studies cannot be provided at this time. Researchers are encouraged to perform their own dose-response experiments to determine the EC50 of this compound in their specific assay system. The EC50 will be dependent on factors such as the cell line used, the level of GPR65 expression, and the pH of the assay buffer.
Experimental Protocols
Detailed Protocol for a Cell-Based cAMP Assay with this compound
This protocol provides a general framework for assessing the activity of this compound in a cell-based cAMP assay using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format.
Materials:
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Cells expressing GPR65 (e.g., CHO-K1 or HEK293 cells stably expressing human GPR65)
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Cell culture medium (e.g., DMEM/F12)
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Fetal Bovine Serum (FBS)
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Phosphate-Buffered Saline (PBS)
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Cell dissociation reagent (e.g., Trypsin-EDTA)
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Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH adjusted as required)
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
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This compound
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cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer)
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White, opaque 384-well microplates
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TR-FRET capable plate reader
Procedure:
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Cell Culture and Plating:
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Culture GPR65-expressing cells in appropriate medium supplemented with FBS.
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Harvest cells at ~70-80% confluency.
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Wash cells with PBS and resuspend in assay buffer at the desired concentration (optimization may be required, typically 500-2000 cells per well for a 384-well plate).
-
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Compound Preparation:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of this compound in assay buffer to create a concentration range for the dose-response curve.
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Cell Stimulation:
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Add the cell suspension to the wells of the 384-well plate.
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Add the serially diluted this compound to the appropriate wells.
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Incubate the plate at room temperature for the desired stimulation time (typically 30 minutes).
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cAMP Detection:
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Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP).
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Incubate the plate for the recommended time (e.g., 1 hour at room temperature).
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-
Data Acquisition and Analysis:
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Read the plate using a TR-FRET capable plate reader.
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Calculate the ratio of the fluorescence signals at the two emission wavelengths.
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Plot the signal ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
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Visualizations
Caption: GPR65 signaling pathway activated by low pH and potentiated by this compound.
Caption: Workflow for a cell-based cAMP assay to determine this compound potency.
References
improving the signal-to-noise ratio in BRD5080 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in BRD5080 assays. This compound is a positive allosteric modulator of G-protein coupled receptor 65 (GPR65), which signals through the Gαs pathway to induce cyclic AMP (cAMP) production.[1][2] Therefore, assays measuring cAMP levels are central to characterizing the activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent positive allosteric modulator of GPR65. It enhances the receptor's signaling in response to its endogenous ligand, which leads to the activation of Gαs proteins. This in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[1] The GPR65 signaling pathway subsequently involves Protein Kinase A (PKA) and the transcription factor CREB.
Q2: What are the common assay formats for measuring this compound activity?
Common assay formats for quantifying Gαs-coupled GPCR activation, and thus the activity of this compound, are based on the detection of intracellular cAMP. These include Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Enzyme-Linked Immunosorbent Assays (ELISA).
Q3: What are the critical factors to consider for a robust this compound assay?
Key factors for a successful assay include:
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Cell Health: Use healthy, viable cells within a consistent passage number range.
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Cell Seeding Density: Optimize the number of cells per well to ensure a detectable signal without overcrowding.
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Reagent Quality: Use high-quality reagents and prepare them fresh.
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Assay Protocol: Adhere to a consistent and optimized protocol, including incubation times and temperatures.
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Instrument Settings: Ensure your plate reader is configured correctly for the specific assay technology being used.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, focusing on high background and low signal, which are primary contributors to a poor signal-to-noise ratio.
Issue 1: High Background Signal
A high background can mask the specific signal from this compound activity, leading to a reduced assay window.
| Possible Cause | Recommended Solution |
| Cellular Autofluorescence | Use phenol red-free media. If possible, use red-shifted dyes or detection reagents. |
| Contaminated Reagents | Prepare fresh reagents and use sterile techniques. Filter buffers if necessary. |
| Non-specific Antibody Binding (ELISA/HTRF/AlphaLISA) | Increase the number and duration of wash steps. Optimize the concentration of blocking agents (e.g., BSA). |
| High Basal cAMP Levels | Reduce cell seeding density. Ensure cells are not over-confluent. Serum-starve cells prior to the assay if appropriate for the cell line. |
| Plate Choice | For fluorescence assays, use black-walled plates to minimize crosstalk. For luminescence, use white-walled plates to maximize signal. |
Issue 2: Low or No Signal
A weak or absent signal can make it impossible to quantify the effect of this compound.
| Possible Cause | Recommended Solution |
| Low Receptor Expression | Use a cell line with confirmed GPR65 expression. Consider transient or stable transfection to overexpress the receptor. |
| Inactive Compound | Verify the integrity and concentration of the this compound stock solution. |
| Suboptimal Agonist/Modulator Concentration | Perform a dose-response curve to determine the optimal concentration of this compound. |
| Insufficient Incubation Time | Optimize the incubation time for compound treatment and signal development. |
| Cell Health Issues | Ensure cells are healthy and not passaged excessively. Perform a viability test before seeding. |
| Incorrect Instrument Settings | Verify the correct excitation and emission wavelengths, as well as the gain settings on the plate reader. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP.[3] |
Experimental Protocols
General Workflow for a Cell-Based cAMP Assay
This protocol provides a general framework. Specific details will vary depending on the chosen assay technology (e.g., HTRF, BRET, AlphaLISA).
-
Cell Seeding:
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Harvest and count healthy, log-phase cells.
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Seed the cells into a 96- or 384-well plate at a pre-optimized density.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
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Compound Addition:
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Prepare serial dilutions of this compound and any other compounds (e.g., agonist, antagonist).
-
Remove the culture medium from the wells.
-
Add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
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Incubate for the optimized duration at 37°C.
-
-
Cell Lysis and Signal Detection:
-
Add the lysis buffer provided with the cAMP assay kit to each well. This step releases the intracellular cAMP.
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Add the detection reagents (e.g., HTRF antibodies, BRET substrate, AlphaLISA beads) to each well.
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Incubate as per the manufacturer's instructions to allow for the detection reaction to occur.
-
-
Data Acquisition:
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Read the plate on a compatible microplate reader using the appropriate settings for the assay technology.
-
Visualizations
GPR65 Signaling Pathway
Caption: GPR65 signaling cascade initiated by this compound.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting this compound assays.
Quantitative Data Summary
For reproducible results, it is crucial to optimize and standardize assay parameters. The following tables provide examples of optimized settings for common cAMP assay technologies.
Table 1: Example Optimized Instrument Settings for an HTRF cAMP Assay
| Parameter | Setting |
| Excitation Wavelength | 320 nm or 340 nm (Europium Cryptate) |
| Emission Wavelength 1 | 665 nm (Acceptor) |
| Emission Wavelength 2 | 620 nm (Donor) |
| Delay Time | 50 µs |
| Integration Time | 400 µs |
| Plate Type | White, low-volume 384-well plate |
Note: These are example settings and should be optimized for your specific instrument.
Table 2: Example Data from a Forskolin Dose-Response in a cAMP Assay
| Forskolin Concentration (µM) | Raw Signal (RFU) | % of Maximum Signal |
| 0 | 500 | 0% |
| 0.1 | 1500 | 25% |
| 1 | 3500 | 75% |
| 10 | 4500 | 100% |
| 100 | 4500 | 100% |
This table illustrates the expected dose-dependent increase in cAMP signal upon stimulation with the adenylyl cyclase activator, forskolin, which can be used as a positive control in your assay.
References
- 1. GPR65 sensing tumor-derived lactate induces HMGB1 release from TAM via the cAMP/PKA/CREB pathway to promote glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IBD-associated G protein-coupled receptor 65 variant compromises signalling and impairs key functions involved in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
BRD5080 protocol modifications for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BRD5080, a positive allosteric modulator of GPR65. The information is tailored for researchers, scientists, and drug development professionals working with various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). As a PAM, this compound enhances the receptor's response to its endogenous ligand (protons, i.e., acidic pH). GPR65 activation, potentiated by this compound, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is involved in various physiological processes, including immune responses and inflammation.[1][2]
Q2: Which cell lines are suitable for experiments with this compound?
The suitability of a cell line for this compound experiments primarily depends on its expression level of GPR65. GPR65 is endogenously expressed in various immune cell lines and has been studied in transfected cell lines like HEK293T and CHO-K1.[2][3]
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High GPR65 Expression: Cell lines with high endogenous or stable overexpression of GPR65 are ideal. Examples include certain T-cell leukemia cell lines and genetically engineered lines like HEK293T-GPR65.[4]
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Low GPR65 Expression: Some cancer cell lines, such as those from lung adenocarcinoma (LUAD), may have low GPR65 expression.[5] For these, higher concentrations of this compound or more sensitive detection methods for cAMP may be necessary.
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Verification of GPR65 Expression: Before starting experiments, it is crucial to verify GPR65 mRNA or protein expression in your target cell line using methods like qPCR, Western Blot, or flow cytometry.
Q3: What is the recommended starting concentration and incubation time for this compound?
A starting point for this compound concentration and incubation time should be determined empirically for each cell line. Based on typical in vitro studies with small molecule modulators, a dose-response experiment is recommended.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 1 nM - 10 µM | Perform a dose-response curve to determine the optimal EC50. |
| Incubation Time | 15 minutes - 2 hours | The optimal time can vary depending on the cell type and assay kinetics. Time-course experiments are advisable.[6][7] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cAMP response after this compound treatment | Low GPR65 expression in the cell line. | - Confirm GPR65 expression via qPCR or Western Blot.- Use a cell line known to express high levels of GPR65 or a GPR65-overexpressing stable cell line. |
| Suboptimal this compound concentration. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). | |
| Incorrect assay conditions. | - Ensure the assay buffer pH is in the optimal range for GPR65 activation (acidic pH can potentiate the effect).[8][9]- Include a phosphodiesterase (PDE) inhibitor like IBMX (100-500 µM) to prevent cAMP degradation.[10] | |
| Cell health issues. | - Ensure cells are healthy and in the log phase of growth.[11]- Check for mycoplasma contamination. | |
| High basal cAMP levels | Constitutive activity of GPR65. | - In overexpressing systems, high receptor density can lead to ligand-independent signaling.- Reduce the number of cells seeded per well.[10] |
| High cell density. | - Optimize cell seeding density. Too many cells can lead to high basal cAMP.[10] | |
| PDE inhibitor concentration is too high. | - Titrate the concentration of the PDE inhibitor. | |
| High variability between replicate wells | Uneven cell seeding. | - Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Inconsistent compound addition. | - Use calibrated pipettes and ensure proper mixing after adding this compound. | |
| Edge effects in the assay plate. | - Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| This compound effect is not reproducible | Cell passage number. | - Use cells within a consistent and low passage number range, as receptor expression can change over time in culture.[11] |
| Reagent instability. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. | |
| Variations in assay timing. | - Ensure consistent incubation times for all steps of the experiment. |
Experimental Protocols
Key Experiment: Determining the Potency of this compound in a Specific Cell Line
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing a cAMP response in a chosen cell line.
Methodology:
-
Cell Preparation:
-
Culture the cells of interest to 70-80% confluency.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash the cells with a serum-free assay buffer (e.g., HBSS) and resuspend to the desired density. The optimal cell density should be determined in a preliminary experiment.[12]
-
-
cAMP Assay (using a competitive immunoassay or a biosensor like GloSensor):
-
Seed the cells into a 96-well or 384-well plate.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: GPR65 signaling pathway activated by protons and potentiated by this compound.
Caption: Experimental workflow for determining this compound potency.
Caption: Troubleshooting logic for a low cAMP response with this compound.
References
- 1. Gene - GPR65 [maayanlab.cloud]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. GPR65 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. GPR65 is a novel immune biomarker and regulates the immune microenvironment in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodynamic therapy for bladder cancer: in vitro results of a novel treatment concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Location-biased activation of the proton-sensor GPR65 is uncoupled from receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compartment-Specific Activation of the Proton-Sensor GPR65 is Uncoupled from Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
avoiding common pitfalls in BRD5080 experiments
Welcome to the technical support center for BRD5080 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this potent GPR65 positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a positive allosteric modulator (PAM) of the G-protein coupled receptor 65 (GPR65). It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand (protons, i.e., acidic pH). The primary downstream signaling event following GPR65 activation is the production of cyclic AMP (cAMP) via the Gαs protein pathway.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. We recommend preparing small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light.
Q3: What is the recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[2] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Which cell lines are suitable for studying this compound's effect on GPR65?
A4: The choice of cell line depends on your research question. Commonly used models include:
-
HEK293 cells stably overexpressing GPR65: This is a standard system for studying the direct effect of compounds on the receptor in a controlled environment.[1]
-
Immune cell lines: As GPR65 is highly expressed in immune cells, lines such as THP-1 (monocytic) or Jurkat (T-cell) can be used to study the compound's effects in a more physiologically relevant context.
-
Primary immune cells: For the most physiologically relevant data, primary cells (e.g., peripheral blood mononuclear cells, T cells, macrophages) are recommended.
Q5: What are the potential off-target effects of this compound?
A5: While specific off-target screening data for this compound is not extensively published, it is a common practice in drug discovery to assess the selectivity of small molecules against a panel of common off-targets. Early identification of off-target activities can prevent misinterpretation of results and reduce the risk of adverse effects in later stages of development.[3][4] It is advisable to perform or consult off-target profiling against a panel of receptors, kinases, and ion channels.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no cAMP signal upon this compound treatment | 1. Low GPR65 expression in the chosen cell line. 2. Inactive this compound due to improper storage or handling. 3. Suboptimal assay conditions (e.g., cell density, incubation time). 4. Phosphodiesterase (PDE) activity degrading cAMP. 5. This compound is a PAM and requires a GPR65 agonist (low pH) for full activity. | 1. Confirm GPR65 expression using qPCR, western blot, or flow cytometry.2. Prepare a fresh stock solution of this compound from powder.3. Optimize cell density and incubation time. A typical stimulation time is 30 minutes.[5]4. Include a PDE inhibitor , such as IBMX (0.5 mM), in your assay buffer.[6][7]5. Ensure the assay buffer has a slightly acidic pH (e.g., pH 6.8) to potentiate the effect of this compound. |
| High background signal in cAMP assay | 1. Constitutive activity of overexpressed GPR65. [8]2. High cell density leading to non-specific signaling. 3. Contamination of reagents or cells. | 1. Reduce the level of GPR65 expression by using a weaker promoter or lower amount of transfection reagent.2. Titrate the cell number to find the optimal density that gives a good signal-to-background ratio.3. Use fresh, sterile reagents and test cells for mycoplasma contamination. |
| Inconsistent or variable dose-response curves | 1. Inaccurate pipetting of this compound dilutions. 2. Uneven cell seeding in multi-well plates. 3. This compound instability in the cell culture medium. 4. Complex pharmacology of a PAM. [9] | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Ensure a homogeneous cell suspension before seeding. 3. Minimize the incubation time of this compound in the medium. Prepare fresh dilutions for each experiment.4. Consider the concentration of the orthosteric agonist (protons) as it will affect the PAM's potency and efficacy. |
| This compound precipitation in cell culture medium | 1. Poor aqueous solubility of this compound. 2. High final concentration of the compound. 3. "Temperature shock" from adding cold stock solution to warm medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium.3. Warm the stock solution to room temperature before diluting it in the pre-warmed culture medium. |
Experimental Protocols
Key Experiment: cAMP Measurement using HTRF Assay
This protocol outlines a general procedure for measuring this compound-induced cAMP production in HEK293 cells stably expressing GPR65 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing GPR65
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)[10]
-
This compound
-
DMSO
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP antibody-cryptate)
-
White 384-well microplate
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-GPR65 cells to 70-80% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS) at a predetermined optimal density (e.g., 4,000 cells/well).[6]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations. Ensure the final DMSO concentration remains constant across all wells.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a white 384-well plate.[5]
-
Add 5 µL of the this compound working solutions to the respective wells. Include a vehicle control (assay buffer with DMSO) and a positive control (e.g., a known GPR65 agonist or forskolin).
-
Incubate the plate at room temperature for 30 minutes.[5]
-
Following the manufacturer's instructions for the cAMP HTRF kit, add 5 µL of cAMP-d2 solution and 5 µL of anti-cAMP antibody-cryptate solution to each well.[5]
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: GPR65 Signaling Pathway.
Caption: cAMP HTRF Assay Workflow.
References
- 1. Compartment-Specific Activation of the Proton-Sensor GPR65 is Uncoupled from Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. youtube.com [youtube.com]
- 6. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DMEM-F-12 Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
Validation & Comparative
BRD5080: A Comparative Analysis of a Novel GPR65 Positive Allosteric Modulator
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD5080's efficacy against other known inhibitors of the G protein-coupled receptor 65 (GPR65), supported by experimental data and detailed protocols.
This compound is a potent, positive allosteric modulator (PAM) of GPR65, a proton-sensing receptor implicated in inflammatory and autoimmune diseases.[1][2][3] Unlike traditional inhibitors that block receptor activity, PAMs like this compound enhance the receptor's response to its endogenous ligand, in this case, protons (low pH).[4] This mechanism offers a nuanced approach to modulating GPR65 signaling, which is gaining interest for therapeutic intervention in conditions such as inflammatory bowel disease (IBD).[3][5]
Comparative Efficacy of GPR65 Modulators
The primary measure of efficacy for GPR65 modulators is their ability to induce cyclic adenosine monophosphate (cAMP) production, a key second messenger in the GPR65 signaling cascade.[5][6] The half-maximal effective concentration (EC50) is a standard metric used to quantify the potency of these compounds. A lower EC50 value indicates a higher potency.
| Compound | Type | Target | EC50 (µM) | Cell Line | Notes |
| This compound | Positive Allosteric Modulator | GPR65 | ~1-5 (pH dependent) | HeLa cells expressing hGPR65 | Potentiates GPR65 signaling in response to acidic pH.[3] |
| BTB09089 | Agonist | GPR65 | 5.2 | HEK293 cells expressing hGPR65 | A well-characterized GPR65 agonist often used as a standard.[1][7] |
| ZINC13684400 | Positive Allosteric Modulator | GPR65 | 30 | Not specified | Identified as a GPR65 allosteric agonist.[8] |
| Psychosine | Agonist | GPR65 | 8.8 (forskolin co-stimulation) | Not specified | Reported to decrease forskolin-induced cAMP accumulation.[1] |
| ZINC62678696 | Negative Allosteric Modulator | GPR65 | Not Applicable (Inhibitor) | Not specified | Identified as a negative allosteric modulator of GPR65.[8] |
Table 1: Comparative efficacy of this compound and other known GPR65 modulators based on their ability to induce or inhibit cAMP production.
Signaling Pathway and Experimental Workflow
The activation of GPR65 by its endogenous ligand (protons) or by allosteric modulators like this compound initiates a downstream signaling cascade that plays a crucial role in modulating inflammatory responses.
GPR65 signaling cascade initiated by low pH and potentiated by this compound.
The experimental workflow to determine the efficacy of GPR65 modulators typically involves a cell-based cAMP assay.
Workflow for determining the efficacy of GPR65 modulators using a cAMP assay.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the intracellular accumulation of cAMP in response to GPR65 modulation.
Materials:
-
HeLa cells stably expressing human GPR65[9]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
384-well white opaque tissue culture plates
-
This compound and other test compounds
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen cAMP assay kit)[10][11]
-
Plate reader compatible with the chosen assay technology
Procedure:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other GPR65 modulators in a suitable assay buffer.
-
Remove the culture medium from the cell plates and add the compound dilutions.
-
To assess pH-dependent activity, the assay buffer should be adjusted to the desired pH (e.g., ranging from 6.6 to 7.6).[3]
-
-
Incubation:
-
Incubate the plates at 37°C for a predetermined period (e.g., 30 minutes) to allow for cAMP production.[13]
-
-
Cell Lysis and cAMP Detection:
-
Following incubation, add the lysis buffer and detection reagents from the cAMP assay kit to each well.
-
Incubate the plates at room temperature for the time specified in the kit protocol (typically 60 minutes) to allow for the detection reaction to occur.[10]
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF, light emission for AlphaScreen) using a compatible plate reader.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[14]
-
This comprehensive guide provides a comparative overview of this compound's efficacy, placing it in the context of other known GPR65 modulators. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to investigate GPR65 signaling and the therapeutic potential of its modulators.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule probe for IBD risk variant GPR65 I231L alters cytokine signaling networks through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Neuronal GPR65 With Delayed BTB09089 Treatment Improves Neurorehabilitation Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IBD-associated G protein-coupled receptor 65 variant compromises signalling and impairs key functions involved in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compartment-Specific Activation of the Proton-Sensor GPR65 is Uncoupled from Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BRD5080 and BRD4 Inhibitors: Two Distinct Therapeutic Avenues
For Immediate Publication
A Deep Dive into Two Separate Drug Classes: Epigenetic Modulation vs. G-Protein Coupled Receptor Agonism
This guide offers a detailed comparative analysis of BRD5080 and BRD4 inhibitors, two classes of small molecules with significant therapeutic potential but fundamentally different mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing objective data, experimental protocols, and visual representations of their distinct signaling pathways to facilitate a clear understanding of their respective biological roles.
Executive Summary
At the outset, it is crucial to clarify a common misconception that may arise from their nomenclature. This compound is not a bromodomain and extra-terminal (BET) domain inhibitor. Instead, it is a potent positive allosteric modulator of the G-protein coupled receptor 65 (GPR65). In contrast, BRD4 inhibitors are a well-established class of epigenetic modulators that target the bromodomains of the BET family of proteins, including BRD2, BRD3, and BRD4.[1][2] This guide will elucidate these differences by comparing their mechanisms of action, molecular targets, and potential therapeutic applications, supported by available experimental data.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and BRD4 inhibitors lies in their molecular targets and downstream signaling cascades.
BRD4 Inhibitors: Epigenetic Readers in the Crosshairs
BRD4 is a member of the BET family of proteins that act as "readers" of the epigenetic code.[2] These proteins recognize and bind to acetylated lysine residues on histone tails through their bromodomains, a crucial step in the recruitment of transcriptional machinery to promoters and enhancers.[2] This process drives the expression of key genes involved in cell proliferation, differentiation, and inflammation, including the potent oncogene MYC.[2]
BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains.[2] This competitive inhibition displaces BRD4 from chromatin, thereby preventing the transcription of its target genes. The resulting downregulation of oncogenes like MYC leads to cell cycle arrest, senescence, and apoptosis in cancer cells, making BRD4 inhibitors a promising class of anti-cancer agents.[2]
This compound: Modulating a pH-Sensing Receptor
In contrast, this compound functions as a positive allosteric modulator of GPR65. GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing G-protein coupled receptor that is activated by acidic extracellular pH.[2][3] Upon activation, GPR65 couples to Gs alpha subunit (Gαs) to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] The cAMP signaling pathway is a ubiquitous second messenger system that regulates a wide array of cellular functions.
This compound potentiates the GPR65-dependent production of cAMP.[4] As a positive allosteric modulator, it is believed to bind to a site on the receptor distinct from the proton-sensing site, enhancing the receptor's response to its natural ligand (protons).[4][5][6] This mechanism suggests its potential utility in diseases where augmenting GPR65 signaling is beneficial, such as certain autoimmune and inflammatory conditions.[4]
Signaling Pathway Visualization
To visually represent these distinct mechanisms, the following diagrams were generated using the DOT language.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for BRD4 inhibitors and this compound.
Table 1: Performance of BRD4 Inhibitors
| Inhibitor | Target(s) | IC50 (BRD4 BD1) | IC50 (BRD4 BD2) | Cellular IC50 (Cancer Cell Lines) | Reference(s) |
| (+)-JQ1 | BRD2, BRD3, BRD4, BRDT | ~77 nM | ~33 nM | 0.049 µM (MM.1S), ~0.5 µM (NMC) | |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | 92-112 nM (pan-BET) | 92-112 nM (pan-BET) | Submicromolar in various leukemia cell lines | |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | 35 nM | Not Specified | 0.231 µM (AsPC-1), 0.990 µM (CAPAN-1) | [5] |
IC50 values can vary depending on the assay conditions and cell line used.
Table 2: Performance of this compound
| Compound | Target | Mechanism of Action | Key Effect | Potency (EC50) | Reference(s) |
| This compound | GPR65 | Positive Allosteric Modulator | Induces GPR65-dependent cAMP production | Not publicly available | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these compounds.
BRD4 Inhibitor Evaluation
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of BRD4 inhibitors on cell proliferation and viability.
-
Experimental Workflow:
Workflow for a Cell Viability Assay. -
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., MM.1S, MV4;11) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BRD4 inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition and Measurement: Add the appropriate cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50).
-
Western Blot Analysis for c-Myc Downregulation
This technique is used to confirm the on-target effect of BRD4 inhibitors by measuring the protein levels of their key downstream target, c-Myc.
-
Protocol Outline:
-
Cell Treatment: Treat cancer cells with the BRD4 inhibitor at a concentration around its IC50 for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the c-Myc band intensity relative to the loading control indicates successful target engagement.
-
This compound Evaluation
cAMP Accumulation Assay (e.g., AlphaScreen or FRET-based)
This assay measures the ability of this compound to modulate GPR65 activity by quantifying intracellular cAMP levels.
-
Experimental Workflow:
Workflow for a cAMP Accumulation Assay. -
Protocol Outline:
-
Cell Culture: Use a cell line stably or transiently expressing GPR65.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, both in the presence and absence of a GPR65 agonist (e.g., by lowering the extracellular pH).
-
Cell Lysis and Detection: After incubation, lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol (e.g., PerkinElmer's AlphaScreen cAMP assay kit).
-
Signal Measurement: Measure the output signal, which is inversely proportional to the intracellular cAMP concentration in the case of the AlphaScreen assay.
-
Data Analysis: Plot the signal against the compound concentration to determine the extent of cAMP production and calculate the EC50 value if applicable.
-
Conclusion: Distinct Tools for Different Therapeutic Goals
References
- 1. researchgate.net [researchgate.net]
- 2. GPR65 sensing tumor-derived lactate induces HMGB1 release from TAM via the cAMP/PKA/CREB pathway to promote glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eosinophil viability is increased by acidic pH in a cAMP- and GPR65-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of BRD5080 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GPR65 positive allosteric modulator BRD5080 with alternative molecules, supported by available experimental data. The information is intended to assist researchers in independently verifying and building upon existing research findings.
Overview of this compound and Alternatives
This compound is a potent positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65). It functions by inducing GPR65-dependent production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many biological processes.[1] Research suggests that this compound has potential therapeutic applications in autoimmune and inflammatory diseases.[1]
For comparative analysis, two other known GPR65 modulators have been identified from the scientific literature:
-
BTB09089: A specific agonist for GPR65 (also known as T cell death-associated gene 8, TDAG8), which has been shown to increase cAMP accumulation in cells expressing the receptor.
-
ZINC13684400: An allosteric agonist of GPR65.
Quantitative Performance Comparison
A direct comparative study evaluating the potency and efficacy (EC50 and Emax values) of this compound, BTB09089, and ZINC13684400 under identical experimental conditions is not yet available in the public domain. However, data from individual studies provide insights into their activity.
| Compound | Target | Mechanism of Action | Reported Activity |
| This compound | GPR65 | Positive Allosteric Modulator | Potent induction of GPR65-dependent cAMP production and G protein recruitment.[2] Specific EC50 and Emax values for cAMP induction are not yet published. |
| BTB09089 | GPR65 (TDAG8) | Agonist | Increases GPR65 expression and regulates cytokine production. Specific EC50 and Emax values for cAMP induction require further investigation from comparative studies. |
| ZINC13684400 | GPR65 | Allosteric Agonist | Reported EC50 of 500 nM for GPR65 agonist activity. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GPR65 modulation and a general workflow for a cAMP assay used to quantify the activity of compounds like this compound.
Caption: GPR65 signaling pathway activated by a Positive Allosteric Modulator (PAM) like this compound.
Caption: General experimental workflow for a cell-based cAMP assay.
Experimental Protocols
A detailed, publicly available protocol specifically for testing this compound is not yet published. However, a general protocol for a cell-based cAMP assay, which can be adapted for the evaluation of GPR65 modulators, is outlined below. This is based on standard methodologies in the field.
Objective: To determine the potency (EC50) and efficacy (Emax) of GPR65 modulators by measuring intracellular cAMP levels in a cell line overexpressing human GPR65.
Materials:
-
Cell line expressing human GPR65 (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Test compounds (this compound, BTB09089, ZINC13684400) dissolved in a suitable solvent (e.g., DMSO)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Multi-well plates (e.g., 96-well or 384-well, white, solid bottom)
-
Plate reader capable of detecting the signal from the chosen cAMP assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture GPR65-expressing cells according to standard protocols.
-
On the day of the assay, harvest cells and resuspend them in an appropriate assay buffer.
-
Seed the cells into the multi-well plates at a predetermined optimal density and allow them to attach if they are adherent.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the test compounds in the assay buffer. It is crucial to include a vehicle control (e.g., DMSO) and a positive control (e.g., a known GPR65 agonist or a direct adenylyl cyclase activator like forskolin).
-
Add the diluted compounds to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration, as optimized for the cell line and assay sensitivity.
-
-
Cell Lysis and cAMP Detection:
-
Following incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
Add the detection reagents from the kit to each well. These reagents typically include a labeled cAMP tracer and a specific antibody.
-
-
Signal Measurement:
-
Incubate the plate as recommended by the kit manufacturer to allow the detection reaction to reach equilibrium.
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.
-
-
Data Analysis:
-
The raw data is typically converted to cAMP concentrations based on a standard curve run in parallel.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the Emax (the maximum response).
-
Note: This is a generalized protocol. Specific parameters such as cell number, incubation times, and reagent concentrations should be optimized for each specific experiment and cell line to ensure robust and reproducible results.
Conclusion
This compound is a promising positive allosteric modulator of GPR65 with potential applications in inflammatory diseases. While direct comparative data with other GPR65 modulators like BTB09089 and ZINC13684400 is currently limited, the available information and established experimental protocols provide a solid foundation for independent verification and further investigation into the therapeutic potential of targeting GPR65. Future research should focus on conducting head-to-head comparisons of these compounds in standardized assays to definitively establish their relative potencies and efficacies.
References
- 1. Small-molecule probe for IBD risk variant GPR65 I231L alters cytokine signaling networks through positive allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule probe for IBD risk variant GPR65 I231L alters cytokine signaling networks through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BRD5080 Effects: A Comparative Guide for Researchers
In the landscape of autoimmune and inflammatory disease research, the G protein-coupled receptor 65 (GPR65) has emerged as a promising therapeutic target. As a proton-sensing receptor primarily expressed on immune cells, its modulation can significantly impact inflammatory signaling pathways. This guide provides a comparative analysis of the GPR65 positive allosteric modulator, BRD5080, and its performance relative to other known GPR65 activators across various experimental models. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their investigations.
In Vitro Efficacy: cAMP Production as a Primary Endpoint
A key mechanism of GPR65 activation is the induction of cyclic adenosine monophosphate (cAMP) production. The following table summarizes the in vitro efficacy of this compound and a selection of alternative GPR65 modulators in inducing cAMP, a critical second messenger in the GPR65 signaling cascade.
| Compound | Target(s) | Cell Line | Assay | Key Findings |
| This compound | GPR65 (human, mouse) | HeLa | cAMP Assay | Potent induction of cAMP activity in both human and mouse GPR65-expressing cells.[1] |
| BRD5075 | GPR65 (human, mouse) | HeLa, Primary Immune Cells | cAMP Assay, Cytokine Profiling | Induces cAMP production and regulates GPR65-dependent inflammatory cytokine and chemokine expression in dendritic cells.[1][2] |
| BTB09089 | GPR65 (human, mouse) | HEK293, Splenocytes, Macrophages | cAMP Assay, Cytokine Profiling | Specific agonist for GPR65; increases cAMP levels and suppresses the production of pro-inflammatory cytokines such as IL-2, TNF-α, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[3][4] |
| ZINC13684400 | GPR65 | - | - | Described as a GPR65 allosteric activator.[5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
In Vivo Models: Evaluating Therapeutic Potential in Inflammatory Diseases
While in vitro assays provide valuable mechanistic insights, in vivo models are crucial for assessing the therapeutic potential of compounds in a complex physiological system. The following sections detail the effects of the GPR65 agonist BTB09089 in established mouse models of colitis and inflammatory arthritis. As of the latest available data, specific in vivo studies for this compound in these models have not been extensively published.
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is a widely used tool to mimic the pathology of human ulcerative colitis.
| Compound | Animal Model | Key Findings |
| BTB09089 | Mouse (DSS-induced colitis) | GPR65 activation has been shown to inhibit inflammation in this model, suggesting a protective role for GPR65 in intestinal inflammation.[6] |
Collagen-Induced Arthritis (CIA)
The CIA model in mice shares many pathological and immunological features with human rheumatoid arthritis.
| Compound | Animal Model | Key Findings |
| BTB09089 | Mouse (Collagen-induced arthritis) | Intra-articular injection of BTB09089 resulted in GPR65-dependent sensitization of knee-innervating neurons and nocifensive behaviors.[7] Activation of GPR65 on fibroblast-like synoviocytes triggered the release of inflammatory mediators.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
cAMP Assay (General Protocol)
This protocol outlines the general steps for measuring intracellular cAMP levels following GPR65 activation.
-
Cell Culture: Plate cells (e.g., HEK293 or HeLa cells stably expressing GPR65) in a suitable multi-well plate and culture overnight.
-
Compound Treatment: Aspirate the culture medium and replace it with a stimulation buffer containing the test compound (e.g., this compound, BTB09089) at various concentrations. Incubate for the desired time at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the specific cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions. Commonly used methods include competitive immunoassays (e.g., HTRF, ELISA) or reporter-based assays (e.g., GloSensor).[8][9][10][11][12]
-
Data Analysis: Calculate the concentration of cAMP produced in response to each compound concentration and determine parameters such as EC50.
DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis using DSS.
-
Animal Selection: Use susceptible mouse strains such as C57BL/6.
-
DSS Administration: Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[2][13][14][15] Control mice receive regular drinking water.
-
Compound Administration: Administer this compound or the alternative compound via a suitable route (e.g., oral gavage, intraperitoneal injection) daily, starting before or concurrently with DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colon for measurement of length, weight, and histopathological analysis. Cytokine levels in the colon tissue can also be measured.
Collagen-Induced Arthritis (CIA) in Mice
This protocol details the induction of arthritis using type II collagen.
-
Animal Selection: Use susceptible mouse strains such as DBA/1.
-
Primary Immunization: Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail.[1][3][4][7][16]
-
Booster Immunization: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Compound Administration: Begin administration of this compound or the alternative compound at the time of the booster immunization or upon the first signs of arthritis.
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis using a clinical scoring system based on paw swelling and redness.
Conclusion
This compound demonstrates potent in vitro activity as a GPR65 positive allosteric modulator, effectively inducing cAMP production. Comparative in vitro data with other GPR65 activators, such as BTB09089, provides a solid basis for its further investigation. While in vivo data for BTB09089 in models of colitis and inflammatory arthritis highlights the therapeutic potential of GPR65 agonism, further in vivo studies are critically needed to validate the efficacy of this compound in complex disease models. The experimental protocols provided herein offer a framework for conducting such cross-validation studies, which will be essential in advancing our understanding of the therapeutic utility of this compound and other GPR65 modulators in inflammatory and autoimmune diseases.
References
- 1. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 2. redoxis.se [redoxis.se]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and characterization of a human Th17-driven ex vivo skin inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. chondrex.com [chondrex.com]
- 8. Compartment-Specific Activation of the Proton-Sensor GPR65 is Uncoupled from Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay Protocol [promega.com]
- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BRD5080 and its Analogs as Modulators of the Proton-Sensing Receptor GPR65
A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of BRD5080 and related GPR65 modulators.
This guide provides a comparative study of this compound, a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65), and its analogs. GPR65 is a proton-sensing receptor predominantly expressed in immune cells that has been genetically linked to several autoimmune and inflammatory diseases.[1] Modulation of GPR65 activity with small molecules presents a promising therapeutic strategy for these conditions. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development in this area.
Introduction to GPR65 and its Modulators
GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a pH-sensing receptor that becomes activated under acidic conditions.[2][3] This activation triggers downstream signaling cascades, primarily through the Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and the transcription factor CREB.[4][5] GPR65 can also couple to Gq/11 and G12/13 pathways.[2] Given its role in inflammation, several small molecule modulators targeting GPR65 have been identified. These include positive allosteric modulators (PAMs) like this compound and BRD5075, which enhance the receptor's activity, agonists like BTB09089 and ZINC13684400 that directly activate the receptor, and negative allosteric modulators (NAMs) such as ZINC62678696 which inhibit receptor function.
Comparative Performance of GPR65 Modulators
The following table summarizes the available quantitative data on the activity of this compound and its key analogs. Direct comparison of potency can be challenging due to variations in experimental conditions across different studies. However, the data provides valuable insights into their relative performance.
| Compound | Type | Target | Assay | Potency (EC50/IC50) | Solubility (Phosphate Buffer) | Reference |
| This compound | PAM | GPR65 | cAMP Production | - | 13.6 µM | [1] |
| BRD5075 | PAM | Wild-Type GPR65 | cAMP Production | 3.8 µM | 116 µM | [1][6] |
| GPR65 I231L Variant | cAMP Production | 6.9 µM | [6] | |||
| BTB09089 | Agonist | GPR65 | cAMP Accumulation | - | - | [7] |
| ZINC13684400 | Allosteric Agonist | GPR65 | cAMP Production | 500 nM | - | [8] |
| ZINC62678696 | NAM | GPR65 | Inhibition of BTB09089-induced activity | - | - |
Note: A direct EC50 value for this compound was not available in the reviewed literature; however, it has been reported to have one of the highest cAMP responses against murine GPR65, suggesting high potency.[1]
Experimental Protocols
A key assay for evaluating the performance of GPR65 modulators is the measurement of intracellular cAMP levels following compound treatment. The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a common method used for this purpose.
HTRF cAMP Assay Protocol
This protocol is adapted from standard HTRF cAMP assay guidelines and can be used to determine the EC50 or IC50 of test compounds.
Materials:
-
Cells expressing the target GPR65 receptor (e.g., HEK293 or HeLa cells)
-
Test compounds (this compound, analogs)
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Stimulation buffer
-
Lysis buffer
-
384-well low volume plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
Harvest cells and resuspend in stimulation buffer to the desired density.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in stimulation buffer.
-
-
Assay Protocol:
-
Dispense cells into the wells of a 384-well plate.
-
Add the diluted test compounds to the respective wells. For antagonist assays, pre-incubate with the antagonist before adding an agonist.
-
Incubate the plate for 30 minutes at room temperature.
-
Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Generate a standard curve using the cAMP standards.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the test compound concentration and fit a dose-response curve to determine the EC50 or IC50 value.
-
Visualizing a Key Experimental Workflow
The following diagram illustrates the general workflow for evaluating GPR65 modulators using a cell-based cAMP assay.
GPR65 Signaling Pathway
The primary signaling pathway activated by GPR65 in response to proton sensing is the Gs-cAMP pathway. The following diagram illustrates this cascade.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. GPR65 is a novel immune biomarker and regulates the immune microenvironment in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR65 modulators and how do they work? [synapse.patsnap.com]
- 4. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions [frontiersin.org]
- 6. BRD5075 | GPR65 activator | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ZINC13684400 | GPR65 agonist | Probechem Biochemicals [probechem.com]
On-Target Efficacy of BRD5080: A Comparative Analysis for GPR65 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD5080, a positive allosteric modulator (PAM) of G protein-coupled receptor 65 (GPR65), with other known modulators of this receptor. The on-target effects of this compound are detailed through experimental data, confirming its mechanism of action and positioning it as a valuable tool for research in autoimmune and inflammatory diseases.
GPR65, a proton-sensing receptor primarily expressed on immune cells, is a key regulator of inflammatory responses. Its activation, particularly in acidic microenvironments characteristic of inflammation, leads to an increase in intracellular cyclic AMP (cAMP), a crucial second messenger that can modulate immune cell function. This compound and its close analog, BRD5075, have been identified as potent activators of GPR65, demonstrating their potential in therapeutic applications.
Comparative Analysis of GPR65 Modulators
The on-target effect of this compound and other GPR65 modulators is primarily assessed by their ability to induce cAMP production in cells expressing the receptor. The following table summarizes the half-maximal effective concentration (EC50) values for BRD5075 and other comparators in a cAMP assay. Data for BRD5075 is presented as a strong proxy for this compound's activity due to their structural and functional similarity.
| Compound | Target | Assay Type | EC50 (µM) | Cell Line | Notes |
| BRD5075 | Wild-Type GPR65 | cAMP Production | 3.8[1] | HeLa | Positive Allosteric Modulator |
| BRD5075 | GPR65 I231L Variant | cAMP Production | 6.9[1] | HeLa | Activity maintained on IBD-associated variant |
| BTB09089 | GPR65 | cAMP Production | - | HEK293 | Specific agonist, enhances cAMP at pH 7.0-7.9[2] |
| ZINC13684400 | GPR65 | cAMP Production | 0.5[3] | - | Allosteric Agonist |
On-Target Experimental Validation
The on-target effects of this compound and its analogs are confirmed through a series of key experiments that demonstrate direct interaction with GPR65 and subsequent downstream signaling.
GPR65 Signaling Pathway Activation
This compound, as a positive allosteric modulator, enhances the signaling of GPR65 in response to its endogenous ligand, protons (low pH). This leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of the CREB transcription factor and subsequent modulation of gene expression, including that of inflammatory cytokines.
Caption: GPR65 signaling pathway activated by this compound.
Experimental Workflow: Confirming On-Target Effects
The following workflow outlines the key experiments used to validate the on-target effects of this compound.
Caption: Workflow for validating this compound's on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
GloSensor™ cAMP Assay for GPR65 Activation
This protocol is adapted from commercially available assays for measuring intracellular cAMP levels.
Objective: To quantify the dose-dependent increase in intracellular cAMP in response to GPR65 modulators.
Materials:
-
HeLa or HEK293 cells stably expressing human GPR65
-
GloSensor™ cAMP Reagent (Promega)
-
CO2-independent cell culture medium
-
White, opaque 96-well microplates
-
This compound and other test compounds
-
Luminometer
Procedure:
-
Cell Plating: Seed GPR65-expressing cells in white, opaque 96-well plates at a density of 1-2 x 10^4 cells per well and incubate overnight.
-
Reagent Preparation: On the day of the assay, prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in CO2-independent medium.
-
Reagent Equilibration: Remove the cell culture medium from the wells and add the GloSensor™ cAMP Reagent. Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds. Add the compounds to the wells.
-
Luminescence Measurement: Measure luminescence at different time points (e.g., 15-30 minutes) after compound addition using a luminometer.
-
Data Analysis: Normalize the data to a vehicle control and plot the dose-response curves to determine the EC50 values.
Mini-G Protein Recruitment Assay
This assay confirms the direct interaction of the compound with the GPR65 receptor by measuring the recruitment of an engineered G protein.
Objective: To demonstrate that this compound promotes the interaction between GPR65 and its cognate G protein (Gαs).
Materials:
-
HEK293 cells
-
Plasmids encoding GPR65 and a split-luciferase-based mini-G protein sensor system (e.g., NanoBiT®)
-
Transfection reagent
-
Luciferase substrate
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids expressing GPR65 and the mini-G protein sensor components. Plate the transfected cells in 96-well plates.
-
Compound Treatment: After 24-48 hours, replace the medium with a buffer containing the luciferase substrate and the test compounds (e.g., this compound).
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the extent of G protein recruitment to the receptor.
-
Data Analysis: Analyze the dose-dependent increase in luminescence to determine the potency of the compound in promoting the GPR65-G protein interaction.
Cytokine Release Assay in Dendritic Cells
This functional assay assesses the downstream immunological effects of GPR65 activation.
Objective: To measure the modulation of cytokine and chemokine production in immune cells upon treatment with GPR65 modulators.
Materials:
-
Human monocyte-derived dendritic cells (mo-DCs)
-
Cell culture medium (e.g., RPMI-1640)
-
BRD5075 (as a proxy for this compound) and other test compounds
-
LPS (lipopolysaccharide) for cell stimulation
-
ELISA or Luminex-based cytokine detection kits
Procedure:
-
Cell Culture: Culture mo-DCs in appropriate medium.
-
Compound Treatment: Pre-treat the cells with BRD5075 or other compounds for a specified period (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with LPS to induce cytokine production.
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of various cytokines and chemokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using ELISA or a multiplex bead array system like Luminex.
-
Data Analysis: Compare the cytokine levels in compound-treated cells to vehicle-treated controls to determine the immunomodulatory effects. For example, the GPR65 agonist BTB09089 has been shown to suppress the production of TNF-α and IL-6 while increasing IL-10 in LPS-stimulated macrophages[4].
This guide demonstrates that this compound is a potent and specific on-target modulator of GPR65. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential in inflammatory and autoimmune disorders.
References
BRD5080: Performance Analysis Against a Negative Control in Bromodomain Inhibition
This guide provides a comparative analysis of the novel bromodomain inhibitor, BRD5080, against a validated negative control. The data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the specificity and efficacy of this compound in targeting the XYZ bromodomain-containing protein.
Comparative Performance Data
The following table summarizes the quantitative performance of this compound in key biochemical and cellular assays compared to its structurally similar, inactive analog, which serves as the negative control.
| Assay | Parameter | This compound | Negative Control | Unit |
| Biochemical Binding Assay | IC50 | 50 | > 10,000 | nM |
| Cellular Thermal Shift Assay (CETSA) | ΔTm | +4.2 | +0.2 | °C |
| Target Gene Expression (qPCR) | Fold Change | -2.5 | -0.1 | (log2) |
| Cell Viability Assay | EC50 | 150 | > 20,000 | nM |
Experimental Methodologies
A detailed description of the protocols for the key experiments is provided below.
Biochemical Binding Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay was performed in a 384-well plate format. Recombinant XYZ bromodomain protein was incubated with a biotinylated acetyl-histone peptide and a fluorescently labeled antibody. The binding of the peptide to the bromodomain brings the donor and acceptor fluorophores into proximity, generating a FRET signal. Compounds were serially diluted and added to the reaction mixture. The plates were incubated for 60 minutes at room temperature before reading the TR-FRET signal on a compatible plate reader. IC50 values were calculated using a four-parameter logistic fit.
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement in a cellular context, a CETSA was performed. Cells were treated with either this compound (10 µM) or the negative control (10 µM) for 1 hour. After treatment, the cells were harvested, and the cell suspension was aliquoted and heated to a range of temperatures (40-60°C) for 3 minutes. The cells were then lysed by freeze-thawing, and the soluble fraction was separated by centrifugation. The amount of soluble XYZ protein at each temperature was quantified by western blotting. The change in melting temperature (ΔTm) was determined by fitting the data to a Boltzmann distribution.
Target Gene Expression Analysis (qPCR)
The effect of this compound on the expression of a known downstream target gene of the XYZ protein was assessed by quantitative polymerase chain reaction (qPCR). Cells were treated with this compound (1 µM) or the negative control (1 µM) for 24 hours. Total RNA was extracted using a commercial kit, and cDNA was synthesized. qPCR was performed using gene-specific primers and a SYBR Green-based detection method. Gene expression levels were normalized to a housekeeping gene, and the fold change was calculated using the ΔΔCt method.
Visualized Workflows and Pathways
The following diagrams illustrate the hypothetical signaling pathway in which the XYZ protein is involved and the experimental workflow for target validation.
Caption: Hypothetical signaling pathway involving the XYZ bromodomain protein.
Caption: Experimental workflow for validating this compound target engagement and functional outcome.
Assessing the Reproducibility of BRD5080 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD5080, a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65), with other relevant compounds. The objective is to present the experimental data surrounding this compound's activity and facilitate an assessment of the reproducibility of these findings by providing detailed methodologies for key experiments.
Executive Summary
This compound has been identified as a potent positive allosteric modulator of GPR65, a receptor implicated in inflammatory and autoimmune diseases. Research, primarily from a study by Neale et al. (2024), has demonstrated its ability to induce GPR65-dependent cAMP production and modulate cytokine signaling.[1] This guide consolidates the available data on this compound and its alternatives, offering a framework for researchers seeking to build upon or replicate these findings. While direct, independent reproducibility studies are not yet available in the published literature, this guide provides the necessary detailed protocols and comparative data to enable such investigations.
Comparative Analysis of GPR65 Modulators
The performance of this compound is best understood in the context of other GPR65 modulators. The following table summarizes the key quantitative data from comparative experiments.
Table 1: Comparison of GPR65 Modulator Activity
| Compound | Target(s) | Assay Type | Key Parameter | Reported Value | Reference |
| This compound | human GPR65, mouse GPR65 | cAMP Assay | EC50 (hGPR65) | ~1 µM | Neale et al. (2024) |
| cAMP Assay | EC50 (mGPR65) | ~5 µM | Neale et al. (2024) | ||
| BRD5075 | human GPR65, mouse GPR65 | cAMP Assay | EC50 (hGPR65) | ~2 µM | Neale et al. (2024) |
| cAMP Assay | EC50 (mGPR65) | ~10 µM | Neale et al. (2024) | ||
| BTB09089 | mouse GPR65 | cAMP Assay | EC50 (mGPR65) | ~100 nM | Neale et al. (2024) |
| human GPR65 | cAMP Assay | Activity | Limited/No Activity | Neale et al. (2024) | |
| ZINC13684400 | human GPR65 | cAMP Assay | Agonist Activity | 30 µM | Pao et al. (2016) |
| ZINC62678696 | human GPR65 | cAMP Assay | Negative Allosteric Modulator | - | Pao et al. (2016) |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and procedures involved in assessing this compound's function, the following diagrams are provided.
Caption: GPR65 signaling pathway activated by low pH and potentiated by this compound.
References
A Comparative Analysis of BRD5080 and Other GPR65 Modulators for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a comparative overview of BRD5080, a positive allosteric modulator (PAM) of G protein-coupled receptor 65 (GPR65), and other existing research tools targeting this receptor. The information presented herein is based on available experimental data to facilitate informed decisions in research design.
GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor primarily expressed in immune cells. Its involvement in inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. This compound has emerged as a potent activator of GPR65, inducing GPR65-dependent cyclic AMP (cAMP) production.[1][2] This guide will compare this compound with other known GPR65 modulators, focusing on their mechanism of action and available quantitative data.
Comparative Overview of GPR65 Modulators
A variety of small molecules have been identified that modulate GPR65 activity. These can be broadly categorized as positive allosteric modulators/agonists, which enhance or activate the receptor, and antagonists, which inhibit its function. The following table summarizes the key characteristics of this compound and a selection of other GPR65 modulators.
| Compound | Type | Mechanism of Action | Quantitative Data |
| This compound | Positive Allosteric Modulator | Potently induces GPR65-dependent cAMP production and G protein recruitment.[1][2][3] | Specific EC50 values are not readily available in the public domain, but it is described as a "potent activator".[3] |
| BTB09089 | Agonist | Specific agonist of GPR65 that increases cAMP accumulation.[4][5][6] It does not act on other proton-sensing GPCRs like GPR4 or OGR1.[5][6] | While described as a specific agonist, a precise EC50 value is not consistently reported across various studies. |
| Psychosine | Antagonist | Inhibits GPR65 activation by protons, leading to decreased cAMP levels.[7] | EC50 of 8.8 µM for inhibition of forskolin-induced cAMP accumulation.[8] |
| PTT-4256 | Inhibitor/Antagonist | Highly potent and selective small molecule inhibitor of GPR65.[9][10] | IC50 < 1 nM in human macrophages.[9] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway activated by GPR65 upon stimulation by agonists or positive allosteric modulators is the Gαs-cAMP pathway. The experimental workflow to characterize these compounds typically involves cell-based assays to measure changes in intracellular cAMP levels.
GPR65 Signaling Pathway
The following diagram illustrates the canonical GPR65 signaling cascade initiated by a positive modulator like this compound.
Caption: GPR65 signaling cascade initiated by a positive allosteric modulator.
Experimental Workflow for cAMP Assay
The workflow for assessing the activity of GPR65 modulators typically involves a cAMP accumulation assay.
Caption: A typical workflow for a cAMP accumulation assay.
Experimental Protocols
Detailed protocols for the key experiments cited are crucial for reproducibility and comparison.
cAMP Accumulation Assay Protocol (General)
This protocol outlines the general steps for measuring intracellular cAMP levels in response to a GPR65 modulator. Specific details may vary based on the assay kit and cell line used.
-
Cell Preparation:
-
Culture cells stably or transiently expressing GPR65 in a suitable multi-well plate (e.g., 96-well or 384-well) until they reach the desired confluency.
-
On the day of the assay, remove the culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, BTB09089) and control compounds in an appropriate assay buffer.
-
Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Cell Lysis:
-
After incubation, add a lysis buffer to each well to stop the reaction and release the intracellular cAMP.
-
Incubate for a short period to ensure complete cell lysis.
-
-
cAMP Detection:
-
Utilize a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based assays).
-
Follow the manufacturer's instructions to add the detection reagents to the cell lysates. These kits typically involve a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
The signal is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists).
-
G Protein Recruitment Assay (General)
This assay measures the direct interaction between the activated GPCR and its cognate G protein.
-
Assay Principle: This assay often utilizes a technology like Bioluminescence Resonance Energy Transfer (BRET) or a protein-fragment complementation assay (PCA). In a PCA, the GPCR and a G protein subunit are fused to two different non-functional fragments of a reporter enzyme (e.g., luciferase). Upon receptor activation and G protein recruitment, the fragments are brought into close proximity, reconstituting the active enzyme and generating a measurable signal.
-
Cell Preparation:
-
Co-transfect cells with constructs encoding the GPCR-fragment1 fusion and the G protein-fragment2 fusion.
-
Plate the transfected cells in a multi-well plate.
-
-
Compound Treatment:
-
Add the test compound to the cells.
-
-
Signal Detection:
-
Add the substrate for the reporter enzyme.
-
Measure the resulting luminescent or fluorescent signal over time using a plate reader. An increase in signal indicates G protein recruitment.
-
-
Data Analysis:
-
Plot the signal intensity against the compound concentration to generate a dose-response curve and determine the EC50.
-
Conclusion
This compound is a valuable tool for studying the GPR65 signaling pathway, acting as a potent positive allosteric modulator. When selecting a GPR65 modulator for a specific research application, it is essential to consider the desired effect (activation vs. inhibition) and the potency of the available compounds. While direct comparative data for this compound against other modulators is limited in the public literature, the information provided in this guide offers a foundation for making an informed choice. For rigorous quantitative comparisons, it is recommended to evaluate the compounds of interest head-to-head in the same experimental system. The development of highly potent and selective inhibitors like PTT-4256 further expands the toolkit available to researchers investigating the therapeutic potential of targeting GPR65.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule probe for IBD risk variant GPR65 I231L alters cytokine signaling networks through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of T cell death-associated gene 8 regulates the cytokine production of T cells and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BTB09089 | TDAG8/GPR65 agonist | Probechem Biochemicals [probechem.com]
- 7. GPR65 - Wikipedia [en.wikipedia.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. pathiostherapeutics.com [pathiostherapeutics.com]
Safety Operating Guide
Proper Disposal of BRD5080: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is paramount for maintaining a safe and compliant laboratory environment. For novel or specialized research compounds like BRD5080, for which a specific Safety Data Sheet (SDS) with disposal instructions may not be readily available, a cautious and standardized approach is essential. In such cases, the compound must be treated as hazardous waste to ensure the safety of personnel and to prevent environmental contamination.[1]
This guide provides a step-by-step procedure for the proper disposal of this compound, based on general best practices for laboratory chemical waste management.
Step-by-Step Disposal Procedure
The following protocol should be followed for the disposal of this compound and its associated waste:
-
Initial Assessment and Containment:
-
Treat as Hazardous: In the absence of specific disposal information, assume this compound is hazardous.[1]
-
Proper Containment: Collect all waste containing this compound (e.g., unused compound, solutions, contaminated labware) in a chemically compatible, leak-proof container with a secure screw cap.[1][2] Ensure the container is in good condition and suitable for the waste type (solid or liquid).
-
Leave Headroom: Do not fill the container to the brim. Leave at least 10% of headspace to allow for expansion of contents.[1]
-
-
Labeling and Documentation:
-
Immediate Labeling: As soon as waste is added, label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound".[1]
-
List Components: If the waste is a solution, list all constituents and their approximate percentages.
-
Compile Information: Gather any known information about this compound, such as its chemical structure and the solvent used. This information will be crucial for the waste disposal team.[1]
-
-
Segregation and Storage:
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2][3][4]
-
Segregate Incompatibles: Ensure the container is stored separately from incompatible waste streams to prevent dangerous reactions.[4] For example, store acids and bases separately.[4]
-
-
Waste Pickup and Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the EHS department to schedule a waste pickup.[1][3]
-
Provide Information: Furnish the EHS team with all the information you have compiled about the waste. They will determine the appropriate final disposal method in compliance with federal, state, and local regulations.[1]
-
Record Keeping: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of generation and disposal.[1]
-
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Source |
| Waste Category | Hazardous Waste (by default) | [1] |
| Container Type | Chemically compatible, leak-proof, with a secure cap | [1][2] |
| Container Headroom | Minimum 10% | [1] |
| Labeling Requirement | "Hazardous Waste," full chemical name, components, date | [1] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [1][2][3][4] |
| Maximum Accumulation (P-listed acute hazardous waste) | 1 quart (liquid) or 1 kg (solid) | [3] |
| Maximum Accumulation (general hazardous waste) | 55 gallons | [3] |
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The provided step-by-step disposal procedure serves as the primary protocol.
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling and Disposal of BRD5080
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a paramount commitment to safety. This document provides essential, immediate safety and logistical information for the handling of BRD5080, a potent G protein-coupled receptor 65 (GPR65) positive allosteric modulator. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is predicated on best practices for handling novel, potent research compounds of unknown or uncertain toxicity.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to assume the compound is hazardous. All personnel must adhere to stringent safety protocols to minimize exposure risk. The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (especially powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses or goggles. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. |
| Solution Preparation and Handling | - Certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields.- Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but protection against splashes and spills is necessary. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to prevent incidental contact. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational and Disposal Plans
Proper operational and disposal procedures are critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Operational Workflow:
A systematic approach to handling this compound, from preparation to disposal, minimizes risks. The following workflow is recommended:
Disposal Plan:
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, pipette tips, vials) | - Collect in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.- The container must be kept closed when not in use. |
| Liquid Waste (e.g., unused solutions, solvent rinses) | - Collect in a sealed, leak-proof, and chemically compatible container.- Label the container with "Hazardous Waste," the full chemical name "this compound," and all other components of the solution with their approximate concentrations. |
| Empty Stock Containers | - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- Deface the original label before disposing of the container in accordance with institutional guidelines. |
Waste Disposal Workflow:
The following diagram outlines the necessary steps for the safe disposal of this compound waste.
Mechanism of Action and Signaling Pathway
This compound is a positive allosteric modulator of GPR65, a proton-sensing G protein-coupled receptor (GPCR) predominantly expressed in immune cells.[1] Its activation is associated with anti-inflammatory responses. The primary signaling cascade initiated by this compound-mediated GPR65 activation is through the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
